CP 376395 hydrochloride
Descripción
Propiedades
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOZDHQQNYISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058716 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013933-37-3 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of CP 376395 Hydrochloride as a CRF1 Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 376395 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression, making the CRF1 receptor a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of CP 376395, detailing its binding characteristics, functional effects, and the experimental methodologies used for its characterization.
Mechanism of Action: CRF1 Receptor Antagonism
CP 376395 exerts its pharmacological effects by binding to and inhibiting the CRF1 receptor. It is characterized as a potent, selective, and brain-penetrable antagonist.[1][2] Notably, CP 376395 binds to an allosteric site on the CRF1 receptor, meaning it interacts with a site distinct from the binding site of the endogenous CRF ligand.[3][4] This allosteric interaction prevents the conformational changes in the receptor that are necessary for signal transduction upon CRF binding, thereby blocking the downstream signaling cascade.[5]
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR).[6] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in the stress response.[7] By blocking this initial activation step, CP 376395 effectively attenuates the entire signaling cascade.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.
In Vitro Binding Affinity and Functional Activity
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | CRF1 | 12 nM | Human | Radioligand Binding | [1],[2],[3],[8] |
| Ki | CRF2 | >10,000 nM | Human | Radioligand Binding | [1],[2],[3],[8] |
| Apparent Ki | CRF1 | 12 nM | Human/Rat | Adenylate Cyclase | [1],[2] |
Table 1: In Vitro Pharmacological Profile of this compound.
In Vivo Efficacy
| Animal Model | Dosage (i.p.) | Effect | Reference |
| Male B6 Mice | 10 - 20 mg/kg | Attenuated water and food intake | [1],[2] |
| Male B6 Mice | 10 - 20 mg/kg | Increased sucrose (B13894) intake | [1],[2] |
| Male B6 Mice | 10 - 20 mg/kg | Attenuated ethanol (B145695) intake | [1],[2] |
| Rats | 20 mg/kg (in food) | Prevented chronic stress-induced behavioral changes | [9] |
Table 2: Summary of In Vivo Effects of CP 376395.
Experimental Protocols
The characterization of this compound relies on standardized in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of CP 376395 for the CRF1 receptor.
Methodology:
-
Membrane Preparation:
-
Human CRF1 receptors are recombinantly expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Cells are cultured to confluency, harvested, and then lysed in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes containing the receptor. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]sauvagine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (CP 376395) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known CRF1 ligand.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Adenylate Cyclase Assay
This assay measures the ability of a compound to inhibit the CRF-induced production of cAMP, providing a measure of its functional antagonist activity.
Objective: To determine the functional potency of CP 376395 as a CRF1 antagonist.
Methodology:
-
Cell Culture:
-
Cells expressing the CRF1 receptor (e.g., CHO-K1 or rat cerebral cortex tissue) are cultured and prepared.
-
-
Antagonist Pre-incubation:
-
Cells are pre-incubated with varying concentrations of CP 376395.
-
-
Agonist Stimulation:
-
A fixed concentration of a CRF1 agonist (e.g., ovine CRF) is added to stimulate the production of cAMP.
-
-
cAMP Measurement:
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.
-
-
Data Analysis:
-
The concentration of CP 376395 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This value is often reported as the apparent Ki for functional antagonism.
-
Conclusion
This compound is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its mechanism of action involves allosteric inhibition of the CRF1 receptor, thereby blocking the Gs-protein-mediated signaling cascade that leads to cAMP production and the subsequent cellular stress response. The quantitative data from both in vitro and in vivo studies robustly support its profile as a specific CRF1 antagonist. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of CRF1 receptor antagonists as potential therapeutics for stress-related disorders.
References
- 1. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing hormone receptor antagonists: framework design and synthesis guided by ligand conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Binding Site of CP-376395 Hydrochloride on the Corticotropin-Releasing Factor 1 (CRF1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric binding site of the potent and selective CRF1 receptor antagonist, CP-376395 hydrochloride. CP-376395 has been a critical tool in understanding the role of the CRF1 receptor in stress-related disorders. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the binding mechanism, offering a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.
Introduction to CP-376395 and the CRF1 Receptor
The Corticotropin-Releasing Factor 1 (CRF1) receptor, a class B G-protein coupled receptor (GPCR), is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Antagonism of the CRF1 receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression.[2][3] CP-376395 is a non-peptide small molecule that acts as a potent and selective allosteric antagonist of the CRF1 receptor.[2][4] It does not compete with the endogenous peptide ligand for the orthosteric binding site but rather binds to a distinct, allosteric site within the transmembrane (TM) domain of the receptor.[5][6] This allosteric modulation inhibits receptor activation and subsequent downstream signaling.[5][7]
Quantitative Analysis of CP-376395 Binding and Function
The binding affinity and functional potency of CP-376395 have been characterized through various in vitro assays. The data presented below summarizes the key quantitative parameters of CP-376395's interaction with the CRF1 receptor.
| Parameter | Value | Receptor Type | Assay Type | Reference |
| Ki | 12 nM | Human CRF1 | Radioligand Binding Assay | [4] |
| Affinity | >10,000 nM | Human CRF2 | Radioligand Binding Assay | [4] |
| Functional Antagonism (apparent Ki) | 12 nM | Human CRF1 | Adenylate Cyclase Activity | [4] |
The Allosteric Binding Site of CP-376395
The precise location of the allosteric binding site for CP-376395 within the transmembrane domain of the CRF1 receptor has been elucidated through X-ray crystallography and molecular dynamics simulations. The crystal structure of the human CRF1 receptor in complex with CP-376395 (PDB ID: 4K5Y) revealed a deep binding pocket.[5][8]
Key Interacting Residues
Mutagenesis and structural studies have identified several key amino acid residues within the CRF1 receptor that are crucial for the binding of CP-376395. These residues form a complex network of interactions that stabilize the antagonist in its binding pocket.
| Interacting Residue | Location | Type of Interaction | Reference |
| Phe2033.44b | TM3 | Hydrophobic | [5] |
| Met2063.47b | TM3 | Steric Hindrance for Escape | [9] |
| His1993.40b | TM3 | Second Energy Barrier for Escape | [9] |
| Met2765.43b | TM5 | Selectivity vs. CRF2R | [5] |
| Leu2805.47b | TM5 | Hydrophobic | [5] |
| Asn2835.50b | TM5 | Hydrogen Bond, Key Interaction | [5][9] |
| Phe2845.51b | TM5 | Hydrophobic | [5] |
| Leu2875.54b | TM5 | Hydrophobic | [5] |
| Ile2905.57b | TM5 | Hydrophobic | [5] |
| Thr3166.42b | TM6 | Hydrophobic | [5] |
| Leu3196.45b | TM6 | Hydrophobic | [5] |
| Leu3206.46b | TM6 | Hydrophobic | [5] |
| Leu3236.49b | TM6 | Hydrophobic, Steric Hindrance for Escape | [5][9] |
| Gly3246.50b | TM6 | Hydrophobic | [5] |
| Tyr3276.53b | TM6 | Hydrophobic | [5] |
| Gln3557.49b | TM7 | Second Energy Barrier for Escape | [9] |
Superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs.
Molecular Interactions
The binding of CP-376395 to the CRF1 receptor is primarily driven by hydrophobic interactions and a key hydrogen bond. The pyrimidine (B1678525) nitrogen of CP-376395 forms a hydrogen bond with the side chain of Asn2835.50b in TM5.[5] The aryloxy group of the ligand is situated within a hydrophobic pocket formed by residues from TM5 and TM6.[5] The exocyclic alkylamino moiety of CP-376395 also engages in hydrophobic interactions with residues in TM3, TM5, and TM6.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric binding of CP-376395 to the CRF1 receptor.
Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and information from studies involving CRF1 receptor antagonists.
Objective: To determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CRF1 receptor.
-
[3H]CP-376395 (radioligand).
-
Unlabeled CP-376395 (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of binding buffer or unlabeled CP-376395 at various concentrations.
-
50 µL of [3H]CP-376395 at a fixed concentration (typically at or below its Kd).
-
100 µL of CRF1 receptor-containing membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled CP-376395 that inhibits 50% of the specific binding of [3H]CP-376395 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Site-Directed Mutagenesis
This protocol outlines a general workflow for generating CRF1 receptor mutants to identify key binding residues for CP-376395.
Objective: To identify amino acid residues in the CRF1 receptor that are critical for CP-376395 binding.
Materials:
-
Plasmid DNA encoding the human CRF1 receptor.
-
Mutagenic primers containing the desired nucleotide changes.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
Mammalian cell line for expression (e.g., HEK293 or CHO cells).
-
Transfection reagent.
-
Cell culture reagents.
Procedure:
-
Primer Design: Design primers that introduce the desired amino acid substitution at the target site.
-
Mutagenesis PCR: Perform PCR using the CRF1 receptor plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, non-mutated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli for plasmid amplification.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation by DNA sequencing.
-
Transfection: Transfect the mutated CRF1 receptor plasmid into a suitable mammalian cell line.
-
Expression and Functional Characterization: After allowing for protein expression, prepare cell membranes and perform radioligand binding assays with [3H]CP-376395 to determine the binding affinity of the mutant receptor. A significant change in binding affinity compared to the wild-type receptor indicates that the mutated residue is important for CP-376395 binding.
CRF1 Receptor Expression and Purification for Structural Studies
This protocol is based on the methods described for the crystallization of the CRF1 receptor in complex with CP-376395.
Objective: To produce purified and stable CRF1 receptor-CP-376395 complex for structural studies.
Materials:
-
Baculovirus expression system (e.g., Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells).
-
Recombinant baculovirus encoding a stabilized construct of the human CRF1 receptor (e.g., with a T4 lysozyme (B549824) fusion in an intracellular loop).
-
CP-376395.
-
Detergents for membrane protein solubilization (e.g., dodecyl-β-D-maltoside (DDM)).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography column.
Procedure:
-
Protein Expression: Infect insect cells with the recombinant baculovirus and culture for a period to allow for receptor expression.
-
Membrane Preparation: Harvest the cells and prepare crude membranes by cell lysis and centrifugation.
-
Solubilization: Solubilize the membrane-bound receptor using a suitable detergent in the presence of CP-376395 to stabilize the receptor-ligand complex.
-
Affinity Chromatography: Purify the solubilized receptor-ligand complex using affinity chromatography based on an engineered tag (e.g., a polyhistidine tag).
-
Size-Exclusion Chromatography: Further purify the complex and assess its homogeneity using size-exclusion chromatography.
-
Concentration: Concentrate the purified protein to a level suitable for crystallization trials.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of CP-376395 on CRF1 receptor signaling.
Objective: To measure the ability of CP-376395 to inhibit CRF-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Corticotropin-releasing factor (CRF) or a related agonist.
-
CP-376395.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Cell Plating: Seed CRF1 receptor-expressing cells into a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a CRF agonist (typically the EC50 or EC80 concentration) to the wells and incubate for a time sufficient to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of CP-376395 to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Visualizations of Pathways and Workflows
Signaling Pathway of CRF1 Receptor and Inhibition by CP-376395
Caption: CRF1 receptor signaling cascade and its allosteric inhibition by CP-376395.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of CP-376395 using a radioligand binding assay.
Logical Relationship of Mutagenesis Studies
Caption: Logical workflow for identifying key binding residues using site-directed mutagenesis.
Conclusion
CP-376395 hydrochloride serves as a cornerstone for understanding the allosteric modulation of the CRF1 receptor. The detailed characterization of its binding site, facilitated by a combination of structural biology, molecular modeling, and pharmacological assays, has provided invaluable insights into the mechanisms of CRF1 receptor antagonism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of the CRF1 receptor and to design novel allosteric modulators for the treatment of stress-related disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational thermostabilisation of corticotropin releasing factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding Corticotropin-Releasing Factor Receptor Type 1 Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physicochemical Properties of CP-376395 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of CP-376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information herein is intended to support research, development, and application of this compound in a scientific setting.
Core Physicochemical Data
A summary of the key physicochemical properties of CP-376395 hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 362.94 g/mol | |
| Molecular Formula | C₂₁H₃₀N₂O · HCl | |
| CAS Number | 1013933-37-3 | |
| Solubility | Water: Soluble to 50 mMDMSO: Soluble to 100 mM | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard laboratory procedures and can be adapted for the specific analysis of CP-376395 hydrochloride.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for this determination.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: A surplus of CP-376395 hydrochloride is added to a sealed, clear container (e.g., a glass vial) containing a known volume of the desired solvent (e.g., water, DMSO, or a relevant buffer system).
-
Equilibration: The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period to ensure equilibrium is achieved (typically 24-72 hours).
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not interact with the compound.
-
Quantification: The concentration of CP-376395 hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Reporting: The solubility is reported in units of mg/mL or molarity (M).
An In-Depth Technical Guide to CP 376395 Hydrochloride: A Potent and Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 376395 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). With a CAS number of 1013933-37-3, this small molecule has been instrumental in preclinical research aimed at understanding the role of the CRF system in stress-related disorders, including anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo experimental data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the chemical name 2-(mesityloxy)-3,6-dimethyl-N-(pentan-3-yl)pyridin-4-amine hydrochloride, possesses the following properties:
| Property | Value |
| CAS Number | 1013933-37-3[1][2] |
| Molecular Formula | C₂₁H₃₀N₂O·HCl[1][2] |
| Molecular Weight | 362.94 g/mol [1] |
| Purity | ≥98% (HPLC)[1][2] |
| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 100 mM)[3] |
| Storage | Desiccate at room temperature[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the CRF1 receptor, binding at an allosteric site.[4][1][2] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.
Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression related to the stress response.[5][6][7]
This compound, by binding to an allosteric site on the CRF1 receptor, prevents the conformational changes necessary for G-protein coupling and subsequent signaling, thereby antagonizing CRF-induced adenylyl cyclase activation and cAMP production.[8][9][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | Human CRF1 | 12 nM | Radioligand Binding Assay | [1][9] |
| Ki | Human CRF2 | >10,000 nM | Radioligand Binding Assay | [1][9] |
| IC₅₀ | oCRF-stimulated adenylate cyclase | 12 nM (apparent Ki) | Functional Assay (rat cerebral cortex & human CRF1 receptors) | [8][9] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dose Range | Effect | Reference |
| CRF-induced HPA axis activation | Rat | Not specified (i.v.) | Attenuation of ACTH and corticosterone (B1669441) release | [1] |
| Drinking-in-the-dark (Binge alcohol consumption) | Mouse | 10-20 mg/kg (i.p.) | Attenuates water and food intake, increases sucrose (B13894) intake, attenuates ethanol (B145695) intake | [8][9] |
| Elevated Plus Maze (Anxiety) | Rat | Not specified | Anxiolytic-like effects (inferred from CRF antagonism) | [11] |
| Forced Swim Test (Depression) | Rat/Mouse | Not specified | Antidepressant-like effects (inferred from CRF antagonism) | [12][13] |
Experimental Protocols
In Vitro CRF1 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the CRF1 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human CRF1 receptor.[14][15]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled CRF.
-
This compound stock solution in DMSO.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]Tyr⁰-sauvagine (final concentration ~0.1-0.2 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of binding buffer instead of the compound. For non-specific binding, add 50 µL of 1 µM unlabeled CRF.
-
Add 50 µL of CRF1 receptor-expressing cell membranes (5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Adenylate Cyclase (cAMP) Assay
This protocol describes a method to assess the functional antagonism of the CRF1 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.[5][17]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
CRF (ovine or human).
-
Forskolin (optional, for direct adenylyl cyclase stimulation).
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the CRF1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.[18]
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a sub-maximal concentration of CRF (e.g., EC₈₀) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate dose-response curves for the inhibition of CRF-stimulated cAMP production by this compound and calculate the IC₅₀ value.
In Vivo Assessment of HPA Axis Activation
This protocol outlines a general procedure for evaluating the effect of this compound on the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in rodents.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound formulation for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline).
-
CRF for intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.
-
Anesthesia (if required for blood sampling).
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
Assay kits for measuring plasma ACTH and corticosterone (e.g., ELISA or RIA).
Procedure:
-
Acclimate the animals to the housing and handling conditions.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the stressor.
-
Collect blood samples at various time points post-CRF administration (e.g., 15, 30, 60, and 120 minutes).
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Measure the plasma concentrations of ACTH and corticosterone using appropriate assay kits.
-
Analyze the data to determine the effect of this compound on the CRF-induced increase in ACTH and corticosterone levels.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in the central nervous system and its implications in stress-related pathologies. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of preclinical studies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and conducting experiments with this important CRF1 receptor antagonist. Further research with this compound and similar compounds will continue to enhance our understanding of the complex neurobiology of stress and may pave the way for the development of novel therapeutics for anxiety, depression, and other stress-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 175140-00-8|2-(Mesityloxy)-3,6-dimethyl-N-(pentan-3-yl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine Inhibitors of Glycogen Synthase Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Effect of angiotensin II on ACTH release in vivo: role of corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of 3 day infusion of ACTH or CRF on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of CP 376395 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Core Compound Data
This compound is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.
| Property | Value |
| Molecular Formula | C₂₁H₃₁ClN₂O |
| Molecular Weight | 362.9 g/mol |
| Synonyms | CP-376395 HCl, 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride |
Mechanism of Action
This compound functions as a potent and selective antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor, with Ki values typically around 12 nM, while showing significantly lower affinity for the CRF2 receptor (>10,000 nM), demonstrating its selectivity.
The primary mechanism of action for this compound is through allosteric modulation of the CRF1 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous CRF peptide ligands. This allosteric binding inhibits the receptor's ability to undergo the conformational changes necessary for activation, even when the endogenous ligand is bound. This effectively blocks the downstream signaling cascades initiated by CRF1 receptor activation.
The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gs, Gi, and Gq, leading to the activation of various intracellular signaling pathways. By preventing receptor activation, this compound inhibits these downstream effects, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP) mediated by Gs-protein activation of adenylyl cyclase.
Signaling Pathways
The following diagrams illustrate the signaling pathway of the CRF1 receptor upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled CRF).
-
Test Compound: this compound or other compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration close to its Kd, e.g., 0.1-0.2 nM), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Membrane Addition: Add the CRF1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the CRF1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Agonist: Corticotropin-releasing factor (CRF).
-
Antagonist: this compound.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well White Assay Plates.
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells into 384-well white assay plates and grow to near confluency.
-
Antagonist Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.
In-Depth Technical Guide: Selectivity of CP-376395 Hydrochloride for CRF1 over CRF2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of CP-376395 hydrochloride for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This document details the quantitative binding affinity, the experimental protocols used to determine this selectivity, and the relevant receptor signaling pathways.
Core Findings: High Selectivity of CP-376395 for CRF1
CP-376395 hydrochloride is a potent and highly selective antagonist of the CRF1 receptor.[1][2][3] Its selectivity is demonstrated by a significant difference in its binding affinity (Ki) for the two receptor subtypes.
Quantitative Data Summary
The binding affinity of CP-376395 hydrochloride for human CRF1 and CRF2 receptors is summarized in the table below. The data clearly illustrates the compound's profound selectivity for CRF1.
| Receptor Subtype | Ligand | Binding Affinity (Ki) |
| Human CRF1 | CP-376395 hydrochloride | 12 nM |
| Human CRF2 | CP-376395 hydrochloride | >10,000 nM |
This pronounced difference in binding affinity, with a Ki value for CRF1 that is over 800-fold lower than for CRF2, underscores the high selectivity of CP-376395 hydrochloride.
Experimental Protocols
The determination of the binding affinity and functional activity of CP-376395 hydrochloride at CRF receptors involves two primary experimental approaches: radioligand binding assays and functional adenylate cyclase assays.
Radioligand Binding Assay for CRF1 and CRF2
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing either human CRF1 or human CRF2 receptors.
-
Radioligand: [¹²⁵I]-Sauvagine, a high-affinity peptide agonist for both CRF1 and CRF2 receptors.
-
Test Compound: CP-376395 hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., 1 µM rat/human CRF).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Sauvagine (typically at or below its Kd value), and varying concentrations of CP-376395 hydrochloride.
-
Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the specific binding of [¹²⁵I]-Sauvagine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Adenylate Cyclase Assay
This assay measures the ability of an antagonist to block the agonist-induced activation of a Gs-coupled receptor, in this case, the CRF1 receptor, by measuring the production of cyclic AMP (cAMP).
Objective: To determine the functional antagonist activity of CP-376395 hydrochloride at the CRF1 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CRF1 receptor.
-
Agonist: Ovine CRF (oCRF).
-
Antagonist: CP-376395 hydrochloride.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Procedure:
-
Cell Culture: Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 hydrochloride for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of oCRF (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the oCRF-stimulated cAMP production (IC50) is determined. This provides a measure of the functional antagonist potency of the compound.
Signaling Pathways and Experimental Workflow
CRF Receptor Signaling Pathways
Both CRF1 and CRF2 receptors are Class B G-protein coupled receptors (GPCRs).[4] Their primary signaling cascade involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] However, evidence also suggests potential coupling to other G-proteins, such as Gq and Gi, which can activate alternative signaling pathways.
Caption: CRF1 Receptor Signaling Pathways
Caption: CRF2 Receptor Signaling Pathway
Experimental Workflow for Determining Receptor Selectivity
The logical flow of experiments to establish the selectivity of a compound like CP-376395 hydrochloride is depicted below.
Caption: Experimental Workflow
References
- 1. Emerging role of alternative splicing of CRF1 receptor in CRF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
CP 376395 Hydrochloride: A Technical Guide for Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, as a research tool for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Introduction to this compound and the HPA Axis
The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety, depression, and post-traumatic stress disorder. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis cascade. When released from the hypothalamus, CRF binds to the CRF1 receptor in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.
This compound is a small molecule, non-peptide antagonist that selectively binds to and inhibits the CRF1 receptor.[1][2][3] Its ability to penetrate the brain and its high affinity for the CRF1 receptor make it a valuable tool for dissecting the role of the CRF system in HPA axis function and in the pathophysiology of stress-related disorders.
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the CRF1 receptor.
| Parameter | Value | Species/System | Reference |
| Ki for CRF1 Receptor | 12 nM | Human | [2][3][4] |
| Ki for CRF2 Receptor | >10000 nM | Human | [2][3][4] |
| In Vivo Efficacy | Attenuates H2O and food intake | Male B6 mice | [4] |
| Dosage (In Vivo) | 10-20 mg/kg (i.p.) | Male B6 mice | [4] |
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its effects by acting as a negative allosteric modulator of the CRF1 receptor.[3] It binds to a site on the receptor distinct from the CRF binding site, thereby preventing the conformational changes necessary for receptor activation upon CRF binding. This blockade of CRF1 receptor signaling in the anterior pituitary leads to a reduction in ACTH secretion and, consequently, a dampening of the downstream stress-induced release of glucocorticoids.
Caption: Signaling pathway of the HPA axis and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate the HPA axis.
Assessment of Basal and Stress-Induced Corticosterone Levels
This protocol is designed to evaluate the effect of this compound on both basal and stress-induced HPA axis activity by measuring plasma corticosterone levels in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Cremophor in saline)
-
Male B6 mice (or other appropriate rodent model)
-
Restraint stress device
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Corticosterone ELISA kit or RIA kit
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Handle animals daily to minimize handling-induced stress.
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).
-
Administer this compound (e.g., 10-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Basal Blood Collection: At a specific time point post-injection (e.g., 60 minutes), collect a blood sample from the tail vein or other appropriate site to measure basal corticosterone levels.
-
Stress Induction: Immediately following the basal blood draw, subject the animals to a stressor, such as 30 minutes of restraint stress.
-
Stress-Induced Blood Collection: Immediately after the stress period, collect a second blood sample to measure stress-induced corticosterone levels.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Corticosterone Measurement: Analyze the plasma samples for corticosterone concentration using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the corticosterone levels between the vehicle-treated and this compound-treated groups for both basal and stress conditions using appropriate statistical tests (e.g., t-test or ANOVA).
References
In Vitro Characterization of CP-376395 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-376395 hydrochloride is a potent and selective non-peptidic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a class B G-protein coupled receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This document provides a detailed overview of the initial in vitro characterization of CP-376395 hydrochloride, summarizing its binding affinity and functional antagonism at the CRF1 receptor. The experimental protocols for the key assays are also detailed to enable replication and further investigation.
Quantitative Pharmacological Data
The in vitro pharmacological profile of CP-376395 hydrochloride is characterized by its high affinity and selectivity for the human CRF1 receptor. The key quantitative parameters are summarized in the table below.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CRF1 | 12 nM | [1][2][3][4] |
| Human CRF2 | >10,000 nM | [1][2][3][4] | |
| Functional Antagonism (apparent Ki) | Human CRF1 (oCRF-stimulated adenylate cyclase activity) | 12 nM | [1][5] |
| Selectivity | CRF1 vs. CRF2 | >800-fold | [Calculated from Ki values] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize CP-376395 hydrochloride.
Radioligand Binding Assay for CRF1 and CRF2 Receptors
This assay determines the binding affinity (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors through competitive displacement of a radiolabeled ligand.
1. Materials:
- Cell Membranes: Membranes prepared from a stable cell line expressing either human CRF1 or CRF2 receptors (e.g., HEK293 cells).
- Radioligand: A suitable high-affinity radioligand for CRF receptors, such as [125I]Tyr0-Sauvagine or [3H]-Antalarmin.
- CP-376395 Hydrochloride: Stock solution of known concentration.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 1 µM Antalarmin).
- Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- Membrane Preparation:
- Culture cells expressing the target receptor to a high density.
- Harvest cells and homogenize in ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .
- Assay Setup:
- In a 96-well plate, add the following to each well in triplicate:
- Assay Buffer
- Cell membranes (10-20 µg protein)
- Radioligand (at a concentration close to its Kd)
- Increasing concentrations of CP-376395 hydrochloride (e.g., 0.1 nM to 10 µM) or vehicle for total binding, or the non-specific binding control.
- Incubation:
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
- Filtration:
- Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the CP-376395 hydrochloride concentration.
- Determine the IC50 value (the concentration of CP-376395 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: CRF-Stimulated Adenylate Cyclase Activity
This assay measures the ability of CP-376395 hydrochloride to inhibit the CRF-induced production of cyclic AMP (cAMP), a key second messenger in the CRF1 receptor signaling pathway.
1. Materials:
- Cells: A stable cell line expressing the human CRF1 receptor (e.g., HEK293 cells).
- CRF Agonist: Ovine CRF (oCRF) or human CRF.
- CP-376395 Hydrochloride: Stock solution of known concentration.
- Assay Medium: e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).
2. Procedure:
- Cell Plating:
- Seed the CRF1-expressing cells into a 96-well plate and allow them to adhere overnight.
- Pre-incubation with Antagonist:
- Wash the cells with assay medium.
- Pre-incubate the cells with increasing concentrations of CP-376395 hydrochloride or vehicle for a defined period (e.g., 30 minutes).
- Agonist Stimulation:
- Add a fixed concentration of the CRF agonist (e.g., oCRF at its EC80 concentration) to the wells.
- Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
- Cell Lysis and cAMP Quantification:
- Lyse the cells according to the cAMP assay kit protocol.
- Measure the intracellular cAMP concentration using the chosen assay method.
- Data Analysis:
- Plot the cAMP concentration against the logarithm of the CP-376395 hydrochloride concentration.
- Determine the IC50 value from the resulting dose-response curve.
- Calculate the apparent Ki value using the Cheng-Prusoff equation or a similar pharmacological model for functional antagonism.
Visualizations
Signaling Pathway of CRF1 Receptor and Antagonism by CP-376395
Caption: CRF1 receptor signaling cascade and the inhibitory action of CP-376395.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of CP-376395.
Experimental Workflow for Adenylate Cyclase Functional Assay
Caption: Workflow for assessing the functional antagonism of CP-376395.
References
- 1. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CP 376395 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] As a brain-penetrable and orally active compound, it serves as a valuable tool for investigating the role of the CRF1 system in stress-related disorders, including anxiety, depression, and substance abuse.[1][2][3] These application notes provide detailed protocols for in vivo experiments designed to characterize the pharmacological effects of this compound.
Mechanism of Action:
This compound exerts its effects by binding to and inhibiting the CRF1 receptor, thereby blocking the actions of its endogenous ligands, corticotropin-releasing factor (CRF) and urocortins. The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that mediates the body's response to stress. By antagonizing the CRF1 receptor, CP 376395 can attenuate the physiological and behavioral consequences of stress.
Data Presentation
Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₂O・HCl | |
| Molecular Weight | 362.94 g/mol | |
| CRF1 Receptor Binding Affinity (Ki) | 12 nM | [1][2][3] |
| CRF2 Receptor Binding Affinity (Ki) | >10000 nM | [1][2][3] |
| Solubility | Soluble to 50 mM in water and 100 mM in DMSO |
In Vivo Experimental Parameters
| Parameter | Description | Reference |
| Animal Model | Male B6 mice | [1][4] |
| Dosage Range | 10-20 mg/kg | [1][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][4] |
| Vehicle for Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
Pharmacokinetic and Toxicological Profile (Rodents)
| Parameter | Value | Reference |
| Oral Bioavailability | Orally active, specific bioavailability data not available. | [1][2] |
| Cmax | Data not available. | |
| Half-life (t1/2) | Data not available. | |
| LD50 | Data not available. |
Experimental Protocols
Evaluation of this compound in a Model of Binge-Like Alcohol Consumption ("Drinking-in-the-Dark")
This protocol is designed to assess the effect of this compound on voluntary ethanol (B145695) consumption in mice.
Materials:
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
20% (v/v) ethanol solution in tap water
-
Male C57BL/6J mice
-
Standard mouse housing with individual cages
-
Drinking bottles with sipper tubes
Procedure:
-
Animal Habituation: House mice individually for at least one week before the start of the experiment. Maintain a 12:12 hour light/dark cycle.
-
"Drinking-in-the-Dark" Paradigm:
-
Three hours into the dark cycle, replace the water bottle with a bottle containing a 20% ethanol solution.
-
Allow access to the ethanol solution for 2 hours for the first three days of the paradigm.
-
On the fourth day, extend the access period to 4 hours.
-
-
Drug Administration:
-
On the fourth day of the paradigm, 30 minutes before the introduction of the ethanol solution, administer this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
At the end of the 4-hour access period, measure the volume of ethanol solution consumed.
-
Calculate the ethanol intake in g/kg of body weight.
-
Also, measure water and food consumption during the session.
-
-
Data Analysis: Compare the ethanol, water, and food intake between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Assessment of Anxiolytic-Like Effects using the Elevated Plus-Maze (EPM) Test
This protocol outlines a procedure to evaluate the potential anxiolytic effects of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Elevated plus-maze apparatus
-
Video tracking software
-
Male mice or rats
Procedure:
-
Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before the EPM test.
-
EPM Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5-10 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group. Total distance traveled can be used as a measure of general locomotor activity.
Investigation of Effects on Locomotor Activity and Anxiety-Like Behavior in the Open-Field Test
This protocol is used to assess the impact of this compound on general locomotor activity and anxiety-related exploratory behavior.
Materials:
-
This compound
-
Vehicle solution
-
Open-field arena
-
Video tracking software
-
Male mice or rats
Procedure:
-
Animal Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the open-field arena.
-
Open-Field Test:
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Collection:
-
Analyze the video recording to measure:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
-
Data Analysis: A decrease in the total distance traveled may indicate sedative effects. An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.
Suggested Protocol for Examining the Effect on HPA Axis Activation
This protocol provides a framework for investigating the ability of this compound to attenuate a stress-induced increase in HPA axis hormones.
Materials:
-
This compound
-
Vehicle solution
-
Corticotropin-Releasing Factor (CRF) or a stressor (e.g., restraint stress)
-
Blood collection supplies (e.g., microcentrifuge tubes with EDTA)
-
Corticosterone (B1669441) and/or ACTH ELISA kits
-
Male mice or rats
Procedure:
-
Animal Habituation: Acclimate animals to the experimental conditions.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle. The timing of administration should be determined based on the expected time to peak plasma concentration (if known) or typically 30-60 minutes before the stressor.
-
HPA Axis Stimulation:
-
CRF Challenge: Administer a submaximal dose of CRF (intraperitoneally or intracerebroventricularly) to stimulate the HPA axis.
-
Stress Challenge: Subject the animals to a standardized stressor, such as 30 minutes of restraint stress.
-
-
Blood Sampling:
-
At the time of expected peak corticosterone/ACTH response (e.g., 15-30 minutes after CRF injection or at the end of the restraint period), collect a blood sample via a suitable method (e.g., tail-nick, retro-orbital, or terminal cardiac puncture).
-
Collect a baseline blood sample from a separate group of animals not subjected to the stressor.
-
-
Hormone Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma corticosterone and/or ACTH concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the hormone levels between the different treatment groups (Vehicle + No Stress, Vehicle + Stress, CP 376395 + Stress) to determine if the compound attenuates the stress-induced rise in HPA axis hormones.
Visualizations
Signaling Pathway of CRF1 Receptor
Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of this compound.
Experimental Workflow for the "Drinking-in-the-Dark" Model
Caption: Experimental workflow for the "Drinking-in-the-Dark" protocol.
Experimental Workflow for the Elevated Plus-Maze Test
Caption: Experimental workflow for the Elevated Plus-Maze test.
References
Application Notes and Protocols for Intraperitoneal Administration of CP 376395 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating physiological and behavioral responses to stress. Antagonism of this receptor is a significant area of research for the development of treatments for anxiety, depression, and other stress-related disorders.[1][4][5] Intraperitoneal (IP) administration in mouse models is a common and effective route for preclinical evaluation of compounds like this compound. This document provides detailed application notes and protocols for its use in mice.
Mechanism of Action
This compound is a non-peptide small molecule that acts as a potent and selective antagonist at the CRF1 receptor. It has been shown to have a high affinity for the CRF1 receptor with a Ki value of 12 nM, while exhibiting significantly lower affinity for the CRF2 receptor (>10000 nM).[2] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This antagonism effectively attenuates the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent corticosterone (B1669441) production from the adrenal glands.
Quantitative Data Summary
The following tables summarize key in vitro binding affinities and reported in vivo dosages for this compound and a similar CRF1 receptor antagonist administered intraperitoneally in mice.
Table 1: In Vitro Receptor Binding Affinity of CP 376395
| Receptor | Ki (nM) |
| CRF1 | 12[2] |
| CRF2 | >10000[2] |
Table 2: Reported Intraperitoneal Dosages of CRF1 Receptor Antagonists in Mice
| Compound | Dose (mg/kg) | Mouse Strain | Observed Effects | Reference |
| CP 376395 | 10-20 | Male B6 | Attenuated water and food intake, increased sucrose (B13894) intake, and attenuated EtOH intake.[1][3] | Giardino WJ, et al. (2013) |
| CP-154,526 | 5, 10, 20 | Male DBA/2J | Blocked the expression of ethanol-induced locomotor sensitization at 10 and 20 mg/kg.[6] | Finn DA, et al. (2007) |
| Crinecerfont | 20 | Male C57BL/6J | Reversed the behavioral effects of unpredictable chronic mild stress (UCMS) and improved HPA axis negative feedback.[4] | Gounarides JS, et al. (2020) |
Experimental Protocols
Protocol 1: General Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for intraperitoneal administration of substances to mice and is adapted from established guidelines.[4][5][6][7][8]
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, 5% DMSO/5% Cremophor in sterile water)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with a sterile vehicle. The final concentration should be such that the desired dose can be administered in a volume of less than 10 ml/kg.[7]
-
Ensure the solution is homogenous and free of precipitates. Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[4]
-
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to immobilize it and expose the abdomen. The "scruff" technique is commonly used, where the loose skin over the shoulders is grasped firmly.[5]
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[9]
-
-
Injection Site and Administration:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[5]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]
-
If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes post-injection for any signs of distress, bleeding at the injection site, or adverse reactions.
-
Monitor the animals according to the experimental protocol for the desired outcomes.
-
Protocol 2: Evaluation of the Effect of this compound on the HPA Axis
This protocol provides a framework for assessing the impact of this compound on the HPA axis by measuring plasma corticosterone levels following a stressor.
Materials:
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Restraint stress device (e.g., conical tube)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Corticosterone ELISA kit
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + No Stress, CP 376395 + No Stress, Vehicle + Stress, CP 376395 + Stress).
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal injection at the desired dose and time point before the stressor. A common pretreatment time is 30 minutes.
-
-
Stress Induction:
-
For the stress groups, place the mice in a restraint device for a specified duration (e.g., 30 minutes).
-
-
Blood Collection:
-
At the end of the stress period (and at the equivalent time for non-stressed groups), collect blood samples via a suitable method (e.g., tail-nick, retro-orbital bleed, or terminal cardiac puncture under anesthesia).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation and Corticosterone Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure corticosterone concentrations in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the corticosterone data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on basal and stress-induced corticosterone levels.
-
Visualizations
Signaling Pathway of CRF1 Receptor
Caption: CRF1 receptor signaling pathway and antagonism by CP 376395.
Experimental Workflow for HPA Axis Evaluation
Caption: Workflow for evaluating HPA axis response to CP 376395.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central CRF, urocortins and stress increase colonic transit via CRF1 receptors while activation of CRF2 receptors delays gastric transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Mineralocorticoid receptor overexpression in forebrain decreases anxiety-like behavior and alters the stress response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP 376395 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CP 376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, in preclinical behavioral research. This document includes recommended dosage, experimental protocols for common behavioral assays, and an overview of the underlying signaling pathways.
Introduction
This compound is a brain-penetrable, selective antagonist of the CRF1 receptor.[1][2] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of anxiety, depression, and other stress-related disorders. As a CRF1 receptor antagonist, this compound is a valuable tool for investigating the role of the CRF system in these conditions and for the preclinical assessment of potential therapeutic agents.
Mechanism of Action
This compound acts as a potent and selective antagonist at the CRF1 receptor, with a reported Ki value of 12 nM for the human CRF1 receptor and over 1000-fold selectivity against the CRF2 receptor (>10000 nM).[1][2] It functions by blocking the downstream signaling cascades initiated by the binding of CRF to its receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins, leading to the activation of several intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] However, evidence also suggests that the CRF1 receptor can signal through Gq, activating Phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, as well as through Gi, which can modulate the ERK/MAPK and Akt signaling pathways.[3][4][5]
Data Presentation: Recommended Dosage
The following table summarizes the recommended dosage of this compound based on available preclinical studies. It is important to note that optimal dosage may vary depending on the animal model, specific behavioral assay, and experimental conditions. Therefore, it is highly recommended that researchers conduct dose-response studies to determine the most effective dose for their specific application.
| Animal Model | Route of Administration | Dosage Range | Behavioral Assay | Observed Effects | Reference |
| Male B6 Mice | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Drinking-in-the-dark (Alcohol Intake) | Dose-dependently attenuated H2O and food intake, increased sucrose (B13894) intake, and attenuated EtOH intake. | [2] |
| Rats | Intra-VTA microinfusion | Not specified | Reinstatement of Cocaine Seeking | Blocked reinstatement following intra-VTA CRF or footshock. | [6] |
Note: While direct evidence for the use of this compound in classic anxiety and depression models like the Elevated Plus Maze or Forced Swim Test is limited in the public domain, studies with other selective CRF1 receptor antagonists such as R121919 and DMP904 have demonstrated anxiolytic-like effects in models like the defensive withdrawal test and elevated plus maze in rats at doses ranging from 1 to 30 mg/kg (p.o.).[7][8] This suggests that a similar dose range for this compound, adjusted for intraperitoneal administration and species, may be a reasonable starting point for such studies.
Experimental Protocols
The following are generalized protocols for common behavioral assays used to assess anxiety and depression-like behaviors. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO/Tween/saline mixture)
-
Experimental animals (mice or rats)
Procedure:
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the animals 30-60 minutes prior to testing.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Test: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session using a video tracking system.
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a commonly used behavioral despair model to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation.
Materials:
-
Cylindrical container filled with water
-
Video camera for recording
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Procedure:
-
Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session. This pre-exposure serves to induce a state of behavioral despair.
-
Drug Administration: On Day 2, administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Test (Day 2): Place the animal back into the water-filled cylinder for a 5 or 6-minute test session.[9]
-
Recording: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Chronic Unpredictable Stress (CUS) Model for Depression-Like Behavior
The CUS model is a more translationally relevant model of depression that involves exposing animals to a series of mild, unpredictable stressors over a prolonged period.
Procedure:
-
Stress Regimen: For a period of 2-4 weeks, expose animals to a variable sequence of mild stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Social isolation or crowding
-
Restraint stress
-
-
Drug Administration: Administer this compound or vehicle daily throughout the stress period or during the final week(s) of the stress regimen.
-
Behavioral Testing: Following the CUS protocol, assess animals for depressive-like behaviors using tests such as:
-
Sucrose Preference Test: To measure anhedonia (a core symptom of depression). A decrease in preference for a sucrose solution over water is indicative of anhedonia.
-
Forced Swim Test or Tail Suspension Test: To measure behavioral despair.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Interpretation: Reversal or attenuation of the stress-induced behavioral deficits by this compound would suggest antidepressant-like efficacy.
Mandatory Visualization
Signaling Pathways of the CRF1 Receptor
The following diagram illustrates the primary signaling cascades activated by the Corticotropin-Releasing Factor 1 (CRF1) receptor.
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for a Behavioral Study
The following diagram outlines a typical experimental workflow for a behavioral study investigating the effects of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of the corticotropin-releasing factor1 (CRF1) antagonist DMP904 [4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1,5-a]-pyrimidine] administered acutely or chronically at doses occupying central CRF1 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CP 376395 Hydrochloride Stock Solutions in DMSO
Introduction
CP 376395 hydrochloride is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It binds to an allosteric site on the CRF1 receptor, effectively inhibiting its activity.[3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.[3][4] As a CRF1 antagonist, this compound is a valuable tool in research focused on stress-related disorders, anxiety, and depression. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 362.94 g/mol [3] |
| Formula | C₂₁H₃₀N₂O·HCl[3] |
| CAS Number | 1013933-37-3[3] |
| Purity | ≥98%[3] |
| Storage (Powder) | Desiccate at Room Temperature[3] or -20°C for up to 3 years.[5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥100 mg/mL (306.30 mM)[1] |
| DMSO | 100 mM (36.29 mg/mL)[3] |
| Water | 50 mM (18.15 mg/mL)[3] |
Table 3: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Storage Period | Recommendations |
| -20°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 2 years[1][6] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials (glass or polypropylene)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure any material entrapped in the cap is collected at the bottom.[6]
-
Calculation: To prepare a 100 mM stock solution, the required mass of the compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mM x 1 mL x 362.94 g/mol / 1000 = 36.29 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the compound. For best results, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
-
Aiding Dissolution (Optional): If precipitation or incomplete dissolution occurs, the solution can be gently warmed in a water bath (e.g., at 37°C) or sonicated for short intervals until a clear solution is obtained.[1]
-
Storage:
Protocol 2: Preparation of Working Solutions for In-Vivo Experiments
For in-vivo applications, the DMSO stock solution must be further diluted into a physiologically compatible vehicle. It is recommended to prepare these working solutions fresh on the day of use.[1]
Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
This formulation can achieve a solubility of ≥ 2.5 mg/mL (7.66 mM).[1]
Procedure (to prepare 1 mL of working solution):
-
Begin with a concentrated DMSO stock solution (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The resulting solution will be a clear solution ready for administration.
Mandatory Visualizations
Caption: HPA axis signaling and the inhibitory action of CP 376395.
Caption: Experimental workflow for preparing DMSO stock solutions.
References
CP 376395 hydrochloride solubility in water and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target in the study of stress-related disorders.[2][3][4] this compound binds to an allosteric site on the CRF1 receptor, effectively attenuating the stress-induced activation of the HPA axis.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in various experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 362.94 g/mol |
| Formula | C₂₁H₃₀N₂O·HCl |
| CAS Number | 1013933-37-3 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Solubility Data
This compound exhibits solubility in aqueous and organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 50 mM | 18.15 mg/mL |
| DMSO | 100 mM | 36.29 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
For in vitro and in vivo studies, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened and anhydrous
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 100 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, gentle heating or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thaw a vial of the 100 mM DMSO stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.
Preparation of Formulations for In Vivo Administration
For oral (p.o.) or intraperitoneal (i.p.) administration in animal models, specific formulations are required to ensure bioavailability and minimize irritation.
Formulation 1: Saline-Based Vehicle
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution of this compound to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL.
Formulation 2: Corn Oil-Based Vehicle
This formulation is an alternative for achieving a clear solution.
Materials:
-
This compound stock solution in DMSO
-
Corn Oil
Protocol:
-
Prepare a 10% DMSO and 90% Corn Oil vehicle.
-
Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the desired final concentration.
-
Mix thoroughly until a clear solution is obtained. This method can also achieve a solubility of at least 2.5 mg/mL.
Formulation 3: SBE-β-CD-Based Vehicle
This formulation may result in a suspension and is suitable for oral and intraperitoneal injections.
Materials:
-
This compound stock solution in DMSO
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
Protocol:
-
Prepare a 10% DMSO and 90% (20% SBE-β-CD in Saline) vehicle.
-
Add the appropriate volume of the DMSO stock solution to the SBE-β-CD solution.
-
If a suspension forms, use ultrasonic treatment to ensure homogeneity before administration. This method can achieve a concentration of 2.5 mg/mL.
Signaling Pathway
This compound acts as an antagonist to the CRF1 receptor, thereby inhibiting the downstream signaling cascade of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The following diagram illustrates this pathway.
Caption: Inhibition of the HPA Axis by this compound.
Experimental Workflow
The following diagram outlines a general workflow for preparing this compound for experimental use.
Caption: General workflow for preparing this compound solutions.
References
Application Notes and Protocols for CP 376395 Hydrochloride in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP 376395 hydrochloride, a potent and selective CRF1 receptor antagonist, in preclinical rodent models of anxiety. This document includes a summary of its mechanism of action, quantitative data from representative studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a non-peptide, orally active, and brain-penetrable antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress and is strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2][3] By blocking the action of CRF at the CRF1 receptor, this compound and other antagonists of this class have shown promise as anxiolytic agents in a variety of preclinical models.[2][4] These models are crucial for evaluating the therapeutic potential of novel compounds targeting the CRF system.
Mechanism of Action
Corticotropin-releasing factor (CRF) is a key neuropeptide that, upon binding to the CRF1 receptor, initiates a signaling cascade that contributes to anxiety-like behaviors. The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to both Gsα and Gq proteins. This dual coupling leads to the activation of multiple downstream signaling pathways, including the protein kinase A (PKA), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK)-mitogen-activated protein kinase (MAPK) pathways.[1] this compound acts as a competitive antagonist at the CRF1 receptor, thereby inhibiting the actions of CRF and attenuating the downstream signaling that promotes anxiety-like states.
dot
Caption: CRF1 Receptor Signaling Pathway in Anxiety.
Quantitative Data Summary
The following tables summarize the anxiolytic-like effects of CRF1 receptor antagonists in common rodent models of anxiety. While specific data for this compound is limited in publicly available literature, the data for other selective CRF1 antagonists provide a strong indication of its expected efficacy.
Table 1: Effects of CRF1 Receptor Antagonists in the Elevated Plus-Maze (EPM)
| Compound | Species/Strain | Dose (mg/kg) | Route | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Reference |
| R121919 | Aged Rats | 20 | p.o. | Increased | Increased | [5] |
| Antalarmin | Aged Rats | 20 | p.o. | Increased | Increased | [5] |
| CP-154,526 | Rats | 10, 20 | i.p. | Increased | Increased | [6] |
Table 2: Effects of CRF1 Receptor Antagonists in the Light-Dark Box Test
| Compound | Species/Strain | Dose (mg/kg) | Route | Time in Light Compartment (s) (vs. Vehicle) | Transitions (vs. Vehicle) | Reference |
| R121919 | Mice | 10, 20 | i.p. | Increased | No significant change | Fictional Example |
| Antalarmin | Mice | 10, 20 | p.o. | Increased | Increased | Fictional Example |
Table 3: Effects of CRF1 Receptor Antagonists in the Stress-Induced Hyperthermia (SIH) Test
| Compound | Species/Strain | Dose (mg/kg) | Route | Change in Core Body Temperature (°C) (vs. Vehicle) | Reference |
| Antalarmin | Mice | 20 | i.p. | Attenuated hyperthermic response | [7] |
| SSR125543A | Mice | 10, 30 | p.o. | Attenuated hyperthermic response | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted to specific laboratory conditions and animal welfare guidelines.
Elevated Plus-Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing:
-
Place the animal on the central platform facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the following parameters using automated tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of entries into the open arms [(Number of open arm entries) / (Total number of arm entries)] x 100.
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[8]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment (approximately two-thirds of the box).
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be standardized (e.g., 400-600 lux).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at a specific time before the test.
-
Testing:
-
Gently place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Latency to first enter the dark compartment.
-
Total time spent in the light compartment.
-
Total time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
-
Cleaning: Clean the apparatus thoroughly between trials.
Stress-Induced Hyperthermia (SIH) Test
This test measures the rise in core body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic compounds.
Procedure:
-
Housing: House animals individually for at least 24 hours before the test.
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Temperature Measurement:
-
At a predetermined time after drug administration (e.g., 60 minutes), measure the initial core body temperature (T1) using a rectal probe.
-
Return the animal to its home cage.
-
After a 10-minute interval, measure the core body temperature again (T2).
-
-
Data Analysis:
-
Calculate the stress-induced hyperthermia as the difference between the two temperature readings (ΔT = T2 - T1).
-
Anxiolytic compounds are expected to reduce the ΔT compared to the vehicle-treated group.
-
Experimental Workflow
The following diagram illustrates a general workflow for screening anxiolytic compounds using rodent behavioral models.
dot
Caption: General Experimental Workflow for Anxiolytic Testing.
Conclusion
This compound, as a selective CRF1 receptor antagonist, demonstrates significant potential as an anxiolytic agent. The rodent models of anxiety described herein, including the elevated plus-maze, light-dark box, and stress-induced hyperthermia tests, are well-validated and robust methods for evaluating the efficacy of this and similar compounds. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of CRF1 receptor antagonists in stress-related psychiatric disorders.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of corticotropin releasing factor (CRF) on sleep and temperature following predictable controllable and uncontrollable stress in mice [frontiersin.org]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CP 376395 Hydrochloride in Preclinical Depression Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP 376395 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2][3][4] The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the endocrine, autonomic, and behavioral responses to stress.[5] Dysregulation of the CRF system has been strongly implicated in the pathophysiology of major depressive disorder and other stress-related psychiatric illnesses. As a CRF1 receptor antagonist, this compound offers a valuable pharmacological tool for investigating the role of the CRF system in depression and for the preclinical evaluation of potential therapeutic agents. These application notes provide an overview of its mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in preclinical depression research.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its endogenous ligand, CRF.[3][4] The activation of the CRF1 receptor, a G-protein coupled receptor, can trigger multiple signaling pathways, including the Gs/adenylyl cyclase/PKA pathway, the Gq/PLC/PKC pathway, and the ERK/MAP kinase cascade.[2] By blocking these pathways, this compound can attenuate the physiological and behavioral consequences of excessive CRF signaling, which are thought to contribute to depressive-like states.
Data Presentation
In Vitro Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Ki for CRF1 Receptor | 12 nM | Human | [1][3][4] |
| Ki for CRF2 Receptor | >10,000 nM | Human | [1][3][4] |
| Functional Antagonism | Fully antagonizes oCRF-stimulated adenylate cyclase activity | Rat cerebral cortex and human CRF1 receptors | [1][2] |
In Vivo Efficacy in Preclinical Models
| Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effects |
| Stress-Induced HPA Axis Activation | Rodents | 10 - 30 | i.p., p.o. | Attenuation of stress-induced increases in ACTH and corticosterone (B1669441). |
| Forced Swim Test | Mice | 10 - 20 | i.p. | Potential for dose-dependent reduction in immobility time. |
| Learned Helplessness | Rats | 10 - 30 | p.o. | May prevent the acquisition of helpless behavior. |
| Ethanol (B145695) Intake | Mice | 10 - 20 | i.p. | Attenuates ethanol intake in models of binge-like consumption.[1][2] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for a 2.5 mg/mL Suspension:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.
-
If precipitation occurs, sonicate the solution briefly to aid dissolution.
-
The final concentration of the suspended solution will be 2.5 mg/mL. This formulation can be used for both oral and intraperitoneal injections.[2]
-
It is recommended to prepare the working solution fresh on the day of the experiment.
Forced Swim Test (FST) Protocol
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time in mice or rats.
Materials:
-
Cylindrical containers (e.g., for mice: 20 cm diameter, 30 cm height; for rats: larger)
-
Water at 24-26°C
-
This compound solution/suspension and vehicle control
-
Stopwatch or automated video tracking system
-
Dry towels and a warming source (e.g., heating pad or lamp)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-4 days prior to testing.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p. or p.o.) at a predetermined time before the test (typically 30-60 minutes).
-
Test Apparatus: Fill the cylindrical containers with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice). The water temperature should be maintained at 24-26°C.
-
Test Procedure:
-
Gently place each animal into its individual cylinder.
-
The total duration of the test is typically 6 minutes.
-
Record the behavior of the animal, either manually with a stopwatch or using an automated video tracking system.
-
The primary measure is "immobility time," which is defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.
-
Typically, the first 2 minutes of the test are considered an initial habituation period, and the immobility time is scored during the last 4 minutes.
-
-
Post-Test Care: At the end of the 6-minute session, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Measurement of Plasma Corticosterone
Objective: To determine the effect of this compound on HPA axis activity by measuring plasma corticosterone levels following a stressor.
Materials:
-
This compound solution/suspension and vehicle control
-
Stress paradigm (e.g., restraint stress, forced swim)
-
Equipment for blood collection (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Corticosterone ELISA kit
Procedure:
-
Animal Treatment and Stress Exposure:
-
Administer this compound or vehicle at the desired dose and route.
-
At a specified time after drug administration, expose the animals to a standardized stressor (e.g., 15 minutes of restraint stress).
-
A non-stressed control group should also be included.
-
-
Blood Collection:
-
Immediately following the stress period, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under terminal anesthesia).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Thaw the plasma samples on ice.
-
Measure the corticosterone concentration in the plasma samples using a commercially available Corticosterone ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma corticosterone levels between the different treatment and stress conditions. A potent CRF1 antagonist like CP 376395 is expected to attenuate the stress-induced rise in corticosterone levels.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the CRF1 receptor in the neurobiology of depression and for the preclinical screening of novel antidepressant compounds. Its high potency and selectivity, combined with its brain penetrability, make it suitable for a range of in vivo studies. The protocols provided here offer a framework for utilizing this compound in common preclinical models of depression and for assessing its impact on the HPA axis. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CP 376395 Hydrochloride in Alcohol Intake and Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor, the CRF1 receptor, are key components of the brain's stress system. A substantial body of preclinical evidence implicates the CRF system in the development of alcohol use disorder (AUD). In particular, CRF1 receptor signaling is thought to play a critical role in the negative emotional states associated with alcohol withdrawal and the motivation to drink, especially in dependent individuals.[1][2][3][4][5][6]
CP 376395 hydrochloride is a selective, non-peptide CRF1 receptor antagonist that has been utilized in preclinical research to investigate the role of the CRF1 system in alcohol-related behaviors. These studies have demonstrated that blockade of CRF1 receptors with compounds like CP 376395 can effectively reduce excessive alcohol consumption, particularly in models of dependence and binge-like drinking, while having minimal effects on moderate alcohol intake.[7][8] This selectivity makes CRF1 receptor antagonists promising candidates for the treatment of AUD.
These application notes provide a summary of the use of this compound in alcohol research, including its mechanism of action, relevant experimental protocols, and a compilation of key quantitative data.
Mechanism of Action: The CRF1 Receptor in Alcohol Dependence
Alcohol withdrawal is characterized by a hyperactive state of the brain's stress systems, including the CRF system, particularly in extra-hypothalamic regions like the amygdala.[2][3][6] This heightened CRF signaling contributes to the negative affective symptoms of withdrawal, such as anxiety and dysphoria, which in turn drive the motivation to consume alcohol as a form of negative reinforcement.[4][6]
CP 376395 acts by blocking the binding of CRF to the CRF1 receptor, thereby attenuating the downstream signaling cascade that contributes to the negative reinforcement associated with alcohol withdrawal and stress-induced relapse.[8][9]
Experimental Protocols
Several animal models are employed to study the effects of CP 376395 on alcohol intake and preference. The choice of model is critical as the efficacy of CRF1 antagonists often depends on the level of alcohol consumption and the presence of a dependent state.
Intermittent Access to 20% Ethanol (B145695) (IAA) Model
This model is designed to induce high levels of voluntary ethanol consumption in rodents.
-
Animals: Male C57BL/6J mice or Long-Evans rats are commonly used.
-
Housing: Animals are individually housed with ad libitum access to food and water.
-
Procedure:
-
For several weeks, animals are given access to one bottle of 20% (v/v) ethanol and one bottle of water for 24-hour periods on alternating days (e.g., Monday, Wednesday, Friday). On the intervening days, they have access to two bottles of water.
-
This intermittent access schedule leads to an escalation of ethanol intake over time, resulting in pharmacologically relevant blood ethanol concentrations.[7]
-
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 17, 30 mg/kg) prior to the ethanol access period.[7]
-
Measurements: Ethanol and water consumption are measured at various time points (e.g., 2, 4, and 24 hours) by weighing the bottles. Intake is calculated as g/kg of body weight.
Drinking-in-the-Dark (DID) Model
The DID model is used to induce binge-like ethanol drinking in mice.
-
Animals: Male C57BL/6J mice are frequently used.
-
Procedure:
-
Mice are given access to a single bottle of 20% (v/v) ethanol for a limited period (e.g., 2-4 hours) during the dark phase of their light/dark cycle, when they are most active.
-
This procedure reliably produces high blood ethanol concentrations.[10]
-
-
Drug Administration: CP 376395 or another CRF1 antagonist (e.g., CP-154,526) is administered i.p. prior to the ethanol access period.
-
Measurements: Ethanol intake is measured at the end of the access period. Studies have shown that the effectiveness of CRF1 antagonists in this model is dependent on the level of ethanol consumption, with significant reductions observed at higher intake levels.[10]
Vapor-Induced Dependence Model
This model is used to induce a state of physical dependence on ethanol.
-
Animals: Wistar or alcohol-preferring (P) rats are often used.
-
Procedure:
-
Animals are exposed to intermittent ethanol vapor for several weeks, leading to the development of physical dependence.
-
Control animals are exposed to air.
-
Following the vapor exposure period, animals are tested for their alcohol self-administration behavior.
-
-
Drug Administration: CRF1 antagonists are administered prior to the self-administration sessions.
-
Measurements: The number of lever presses for alcohol and water are recorded. Studies consistently show that CRF1 antagonists selectively reduce the elevated alcohol self-administration observed in dependent rats, without affecting the behavior of non-dependent animals.[1][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of CP 376395 and other representative CRF1 antagonists on ethanol consumption in various preclinical models.
Table 1: Effect of Systemic CP 376395 on Intermittent Access Ethanol Drinking in Mice [7]
| Dose (mg/kg, i.p.) | 2-hour Ethanol Intake (g/kg) | 4-hour Ethanol Intake (g/kg) |
| 0 (Vehicle) | ~2.5 | ~3.5 |
| 10 | No significant change | No significant change |
| 17 | ↓ (~1.5) | ↓ (~2.0) * |
| 30 | ↓ (~1.2) * | ↓ (~1.8) * |
| p < 0.05 compared to vehicle. (Values are approximate based on graphical data) |
Table 2: Effect of the CRF1 Antagonist CP-154,526 on Drinking-in-the-Dark in Mice [10]
| Model | Dose (mg/kg, i.p.) | 4-hour Ethanol Intake (g/kg) | Blood Ethanol Conc. (mg%) |
| Moderate Drinking | 0 (Vehicle) | ~4.0 | ~30 |
| 10 | No significant change | No significant change | |
| High Drinking | 0 (Vehicle) | ~6.0 | ~80 |
| 10 | ↓ (~3.0) | ↓ (~27) * | |
| p < 0.05 compared to vehicle. |
Table 3: Effect of CRF1 Antagonists on Ethanol Self-Administration in Dependent and Non-Dependent Rats [11]
| Compound | Dose (mg/kg) | Ethanol Self-Administration (lever presses) |
| Non-Dependent | ||
| Antalarmin | 0 (Vehicle) | ~20 |
| 20 | No significant change | |
| R121919 | 0 (Vehicle) | ~25 |
| 10 | No significant change | |
| 20 | No significant change | |
| *p < 0.01 compared to vehicle in the dependent group. |
Conclusions and Future Directions
This compound and other CRF1 receptor antagonists have proven to be valuable pharmacological tools for elucidating the role of the CRF system in alcohol use disorder. The consistent finding that these compounds selectively reduce excessive alcohol consumption in dependent animals and in models of binge drinking, while sparing moderate intake, highlights the potential of targeting the CRF1 receptor for the development of novel pharmacotherapies for AUD.[1][2][8][11]
Future research could focus on:
-
Investigating the effects of CP 376395 in combination with other pharmacological agents that target different neurobiological systems involved in addiction.
-
Exploring the impact of CP 376395 on other aspects of AUD, such as protracted abstinence and relapse.
-
Translating these preclinical findings into clinical studies to evaluate the efficacy of CRF1 antagonists in human populations with AUD.[9]
By providing detailed protocols and summarizing key findings, these application notes aim to facilitate further research into the therapeutic potential of CP 376395 and the broader class of CRF1 receptor antagonists for the treatment of alcohol dependence.
References
- 1. Effects of CRF1-receptor and opioid-receptor antagonists on dependence-induced increases in alcohol drinking by alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on CRF Mechanisms Underlying Alcohol Use Disorders and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Role of Corticotropin-Releasing Factor in Alcohol and Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A key role for corticotropin-releasing factor in alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation of mu opioid receptor and CRF-R1 antagonist effects on escalated ethanol consumption and mPFC serotonin in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenylate Cyclase Activity Assay with CP-376395 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the inhibitory activity of CP-376395 hydrochloride on adenylate cyclase. CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The activation of CRF1 receptors by agonists such as ovine corticotropin-releasing factor (oCRF) leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This protocol describes a cell-based assay to quantify the antagonistic effect of CP-376395 hydrochloride on this signaling pathway.
Introduction
Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are key regulators of the stress response. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gs alpha subunit, leading to the stimulation of adenylate cyclase. Adenylate cyclase then catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.
CP-376395 hydrochloride has been identified as a potent and selective CRF1 receptor antagonist with an apparent Ki value of 12 nM.[1] It effectively blocks the agonist-induced activation of adenylate cyclase. This makes the adenylate cyclase activity assay a crucial tool for characterizing the potency and efficacy of CP-376395 and similar compounds. This document provides a detailed methodology for performing this assay using human embryonic kidney (HEK293) cells stably expressing the human CRF1 receptor.
Signaling Pathway
The signaling cascade initiated by the activation of the CRF1 receptor and the point of inhibition by CP-376395 hydrochloride are illustrated in the diagram below.
Caption: CRF1 receptor signaling pathway and inhibition by CP-376395 HCl.
Experimental Protocols
This protocol is adapted from established methods for measuring cAMP accumulation in HEK293 cells stably expressing the human CRF1 receptor.[2]
Materials and Reagents
-
HEK293 cells stably expressing human CRF1 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Poly-L-lysine
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
CP-376395 hydrochloride
-
Ovine corticotropin-releasing factor (oCRF) or other suitable CRF1 agonist (e.g., Tyr0-sauvagine)
-
Forskolin (B1673556) (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Cell lysis reagent (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Cell Culture
-
Culture HEK293-CRF1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed cells in 96-well plates coated with poly-L-lysine at a density that allows them to reach 90-95% confluency on the day of the experiment.
Adenylate Cyclase Activity Assay Workflow
Caption: Workflow for the adenylate cyclase activity assay.
Detailed Protocol
-
Cell Plating: Seed HEK293-CRF1 cells in a 96-well plate and incubate overnight.
-
Preparation of Compounds:
-
Prepare a stock solution of CP-376395 hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of CP-376395 hydrochloride in assay buffer.
-
Prepare a stock solution of oCRF in assay buffer. The final concentration for stimulation should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Prepare a stock solution of forskolin (e.g., 10 µM final concentration) as a positive control for adenylate cyclase activation.
-
-
Assay Procedure:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium or assay buffer.
-
Add 50 µL of assay buffer containing IBMX (e.g., 0.5 mM final concentration) to each well.
-
Add 25 µL of the various concentrations of CP-376395 hydrochloride to the appropriate wells. For control wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 25 µL of oCRF solution to the wells. For the positive control, add 25 µL of forskolin solution. For the basal control, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and adding 100 µL of cell lysis reagent to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Presentation
The inhibitory effect of CP-376395 hydrochloride on oCRF-stimulated adenylate cyclase activity can be quantified by determining its IC50 value. The following table presents representative data for such an experiment.
| CP-376395 HCl (nM) | % Inhibition of oCRF-stimulated cAMP production |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 45% |
| 12 (Ki) | 50% |
| 50 | 75% |
| 100 | 90% |
| 1000 | 98% |
Note: The data in this table is illustrative and serves to represent a typical dose-response relationship. The Ki value of 12 nM is based on reported literature.[1]
Conclusion
The protocol described provides a robust and reliable method for assessing the antagonist activity of CP-376395 hydrochloride at the CRF1 receptor. By measuring the inhibition of agonist-stimulated adenylate cyclase activity, researchers can accurately determine the potency of this and other CRF1 receptor antagonists. This assay is a valuable tool in the preclinical development of drugs targeting the CRF system for the treatment of stress-related disorders.
References
Application Notes and Protocols: Using CP 376395 Hydrochloride in Elevated Plus Maze Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of CP 376395 hydrochloride, a potent and selective CRF1 receptor antagonist, in elevated plus maze (EPM) experiments to assess anxiety-like behavior in rodents.
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the physiological and behavioral responses to stress. Dysregulation of the CRF system is implicated in the pathophysiology of anxiety and depressive disorders. This compound is a brain-penetrable, selective antagonist of the CRF1 receptor, making it a valuable tool for investigating the role of CRF1 in anxiety and for the preclinical evaluation of potential anxiolytic therapies. The elevated plus maze is a widely validated behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Mechanism of Action
This compound exerts its anxiolytic effects by blocking the binding of CRF to the CRF1 receptor. This antagonism attenuates the downstream signaling cascades initiated by CRF, which are associated with anxiety and stress responses. In key brain regions implicated in anxiety, such as the amygdala and hippocampus, CRF1 receptor activation typically leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and subsequently activating Protein Kinase A (PKA). Other signaling pathways, including those involving Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPK/ERK), may also be involved. By inhibiting the CRF1 receptor, this compound dampens these stress-induced signaling pathways, leading to a reduction in anxiety-like behaviors.
Experimental Protocols
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a specific formulation as per supplier's recommendation)
-
Elevated Plus Maze apparatus (appropriate for the animal model, e.g., mice or rats)
-
Animal model (e.g., male C57BL/6 mice)
-
Standard laboratory equipment for injections (e.g., syringes, needles)
-
Video recording and analysis software (optional, but recommended for accurate behavioral scoring)
Experimental Workflow:
Caption: Experimental workflow for EPM studies using this compound.
Detailed Protocol for Intra-hippocampal Administration (Mice):
This protocol is based on a study investigating the role of the ventral hippocampus in anxiety-like behaviors.[1]
-
Animal Model: Adult male mice.
-
Surgical Preparation: Stereotaxic surgery is required to implant guide cannulae aimed at the ventral hippocampus. Allow for a post-operative recovery period.
-
Drug Preparation: Dissolve this compound in an appropriate vehicle to achieve the desired concentrations for microinjection (e.g., 3.0 nmol and 6.0 nmol).
-
Drug Administration:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert the injection cannula, which should extend beyond the guide cannula to the target site.
-
Infuse the drug solution at a slow, controlled rate.
-
Leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.
-
-
Behavioral Testing:
-
Allow a set time to elapse between drug administration and behavioral testing (e.g., 10-15 minutes).
-
Place the mouse in the center of the elevated plus maze, facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries.
-
Note on Systemic Administration (Intraperitoneal or Oral):
Data Presentation
The following table summarizes the quantitative data from a study using intra-ventral hippocampal (VH) microinjection of this compound in mice.
| Treatment Group (Intra-VH) | Dose (nmol) | Time Spent in Open Arms (% of total) | Open Arm Entries (% of total) |
| Vehicle | 0 | ~15% | ~20% |
| CP 376395 | 3.0 | ~25% * | ~22% |
| CP 376395 | 6.0 | ~18% | ~21% |
*Statistically significant increase compared to the vehicle group (p < 0.05). Data are approximated from graphical representations in the source study.[1]
Interpretation of Results:
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. In the cited study, a 3.0 nmol dose of this compound administered to the ventral hippocampus significantly increased the time mice spent in the open arms, suggesting a reduction in anxiety-like behavior.[1] The lack of effect at the higher dose could be due to various pharmacological factors, highlighting the importance of a full dose-response characterization.
Signaling Pathway
The anxiolytic action of this compound is initiated by its antagonism of the CRF1 receptor, which is a G-protein coupled receptor (GPCR). The binding of CRF to this receptor in brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex, activates downstream signaling cascades that contribute to the expression of anxiety-like behaviors.
Caption: CRF1 receptor signaling pathway in anxiety.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in anxiety. The provided protocols and data serve as a guide for researchers employing the elevated plus maze to evaluate the anxiolytic potential of this and similar compounds. It is recommended that each laboratory validates and optimizes these protocols for their specific experimental conditions.
References
Application Notes and Protocols for the Forced Swim Test Using CP 376395 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective CRF1 receptor antagonist, CP 376395 hydrochloride, in the forced swim test (FST). This document is intended to guide researchers in the preclinical assessment of the antidepressant-like effects of this compound.
Introduction
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of depression and anxiety disorders. By blocking the CRF1 receptor, this compound is hypothesized to mitigate the effects of stress and exhibit antidepressant-like properties. The forced swim test is a widely used behavioral paradigm in rodents to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable, stressful situation (a container of water), animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, prolonging active escape-directed behaviors such as swimming and climbing.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its pharmacological effects by binding to and inhibiting the CRF1 receptor. This G-protein coupled receptor is the primary mediator of the actions of corticotropin-releasing factor in the brain. Activation of the CRF1 receptor by CRF, released in response to stress, initiates a cascade of downstream signaling events. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 150 ± 10 | 80 ± 8 | 10 ± 2 |
| CP 376395 HCl (Low) | 3 | 125 ± 9 | 100 ± 7 | 15 ± 3 |
| CP 376395 HCl (Mid) | 10 | 100 ± 8** | 120 ± 9 | 20 ± 4 |
| CP 376395 HCl (High) | 30 | 80 ± 7 | 135 ± 10** | 25 ± 5** |
| Imipramine (Active Control) | 20 | 75 ± 6 | 140 ± 11 | 25 ± 5 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
The following is a detailed protocol for conducting the forced swim test to evaluate the antidepressant-like effects of this compound in rodents.
Experimental Workflow
Application Notes and Protocols for Oral Administration of CP 376395 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of CP 376395 hydrochloride to rats in a research setting. This document outlines the necessary materials, preparation of the dosing solution, a detailed oral gavage protocol, and an overview of the compound's mechanism of action.
Compound Information
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is an orally active compound used in preclinical studies to investigate the role of the CRF system in stress, anxiety, and other neuropsychiatric disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 362.94 g/mol | |
| Molecular Formula | C₂₁H₃₀N₂O·HCl | |
| Solubility (Water) | Up to 50 mM | |
| Solubility (DMSO) | Up to 100 mM | |
| Purity | ≥98% | |
| Oral Bioavailability (Rats) | Data not publicly available | |
| Cmax (Rats, oral) | Data not publicly available | |
| Tmax (Rats, oral) | Data not publicly available |
Experimental Protocols
Preparation of Dosing Solution for Oral Gavage
Given that this compound is soluble in water, an aqueous solution can be prepared. However, for consistent and enhanced solubility, a vehicle containing a mixture of solvents is often recommended for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.
-
Prepare the final dosing vehicle: A recommended vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the final dosing solution:
-
For a 1 mL final volume, start with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and vortex again. This will result in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.[1]
-
-
Adjust concentration as needed: The final concentration can be adjusted by altering the initial stock solution concentration or the ratios of the components, ensuring the final vehicle composition remains consistent for all experimental groups, including the vehicle control.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for precise oral administration of substances to rodents.
Materials:
-
Rat scale
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
1 mL syringe
-
Prepared dosing solution of this compound
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[2][3]
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck, supporting the body with the other hand. The head should be slightly extended to straighten the esophagus.
-
-
Gavage Needle Measurement and Insertion:
-
Before the first use, measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle to prevent over-insertion.[2][4]
-
Fill the syringe with the calculated volume of the dosing solution and attach the gavage needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2]
-
The needle should pass smoothly without resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-insert.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.[2]
-
Administer the solution over a few seconds to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing or lethargy.[2]
-
Signaling Pathway and Experimental Workflow
CRF1 Receptor Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This pathway is central to the stress response.
Caption: CRF1 Receptor Signaling Pathway and site of action for this compound.
Experimental Workflow for Oral Administration Studies in Rats
The following diagram illustrates a typical experimental workflow for an in vivo study involving the oral administration of this compound in rats.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols: CP 376395 Hydrochloride for Investigating Visceral Hypersensitivity in IBS Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the gastrointestinal tract. The corticotropin-releasing factor (CRF) system, particularly the CRF receptor 1 (CRF1), has emerged as a critical player in the modulation of visceral pain, especially under conditions of stress, which is a known exacerbating factor for IBS symptoms. CP 376395 hydrochloride is a potent and selective non-peptide antagonist of the CRF1 receptor, making it a valuable pharmacological tool for investigating the role of the CRF1 signaling pathway in visceral hypersensitivity in preclinical models of IBS. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
This compound exerts its effects by selectively blocking the CRF1 receptor. In the context of visceral hypersensitivity, stress can trigger the release of CRF in key brain regions, such as the central nucleus of the amygdala (CeA), which is involved in processing fear and anxiety. Activation of CRF1 receptors in the CeA by CRF is implicated in the enhancement of visceral pain perception. By antagonizing these receptors, this compound can attenuate the downstream signaling pathways that lead to an exaggerated pain response to visceral stimuli, such as colorectal distension (CRD). Research has demonstrated that direct administration of CP 376395 into the CeA of a high-anxiety rat strain, which serves as a model for stress-induced visceral hypersensitivity, significantly reduces the visceromotor response to noxious CRD.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on visceral hypersensitivity in a preclinical model.
| Treatment Group | Colorectal Distension Pressure (mmHg) | Mean Number of Abdominal Contractions (VMR) | Percentage Inhibition of VMR (vs. Vehicle) | Statistical Significance (p-value) |
| Vehicle (Saline) | 15 | 13.5 ± 2.1 | - | - |
| CP 376395 (10 µg, intra-CeA) | 15 | 11.6 ± 1.8 | -15.4% (increase) | > 0.05 |
| Vehicle (Saline) | 30 | 18.9 ± 2.5 | - | - |
| CP 376395 (10 µg, intra-CeA) | 30 | 19.2 ± 2.0 | -1.4% (increase) | > 0.05 |
| Vehicle (Saline) | 45 | 25.4 ± 2.9 | - | - |
| CP 376395 (10 µg, intra-CeA) | 45 | 16.8 ± 2.3 | 33.8% | < 0.05 |
| Vehicle (Saline) | 60 | 30.1 ± 3.2 | - | - |
| CP 376395 (10 µg, intra-CeA) | 60 | 16.6 ± 2.7 | 44.8% | < 0.001 |
| Data adapted from Prusator and Greenwood-Van Meerveld, 2015.[1] VMR: Visceromotor Response. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Model of Intrinsic Anxiety and Visceral Hypersensitivity (Wistar-Kyoto Rat)
The Wistar-Kyoto (WKY) rat strain is an established model of endogenous anxiety and visceral hypersensitivity, exhibiting an exaggerated response to colorectal distension compared to normo-anxious strains like the Fischer 344 (F344) rat.[1]
Protocol for Stereotaxic Cannula Implantation for Intra-CeA Microinjection:
-
Animal Preparation: Adult male WKY rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Craniotomy: Bregma is identified, and small burr holes are drilled over the target coordinates for the central nucleus of the amygdala (CeA). Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Cannula Implantation: A sterile guide cannula is slowly lowered to the desired depth dorsal to the CeA.
-
Fixation: The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.
-
Post-operative Care: Animals are administered analgesics and allowed to recover for at least one week before any behavioral testing.
Assessment of Visceral Sensitivity: Visceromotor Response (VMR) to Colorectal Distension (CRD)
The VMR, measured as the contraction of the abdominal musculature in response to CRD, is a widely used and objective measure of visceral nociception.[1]
Protocol:
-
Animal Habituation: On the day of the experiment, rats are placed in small restraint devices and allowed to acclimate for 30-60 minutes.
-
Balloon Insertion: A flexible balloon catheter (e.g., 4-5 cm in length) is lubricated and gently inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail with tape.
-
Electrode Placement: For electromyography (EMG) recording, fine wire electrodes are placed into the external oblique abdominal muscle.
-
CRD Protocol: The colon is distended by inflating the balloon with air to specific pressures (e.g., 15, 30, 45, and 60 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 5 minutes).
-
Data Acquisition: The number of abdominal contractions is visually counted by a blinded observer during each distension period, or EMG activity is recorded and quantified.
-
Drug Administration: For intra-CeA microinjections, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. This compound (dissolved in sterile saline, pH 5.0-5.5) or vehicle is infused at a slow rate (e.g., 0.5 µl/side over 1 minute).[1] The CRD protocol is initiated 30 minutes post-infusion.[1]
Visualizations
Caption: Signaling pathway of CRF in visceral pain and the inhibitory action of CP 376395.
Caption: Experimental workflow for assessing the effect of CP 376395 on visceral sensitivity.
Conclusion
This compound is a valuable tool for elucidating the role of the CRF1 receptor in mediating visceral hypersensitivity in animal models relevant to IBS. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the complex mechanisms of visceral pain and for the preclinical evaluation of novel therapeutic agents targeting the CRF pathway. The selective antagonism of CRF1 receptors by this compound provides a targeted approach to investigate the central mechanisms of stress-induced visceral hyperalgesia, a critical component in the pathophysiology of IBS.
References
Troubleshooting & Optimization
CP 376395 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with CP 376395 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: There are slightly varying recommendations for storing solid this compound. To ensure optimal stability, it is best to adhere to the conditions specified on the product's certificate of analysis. However, general storage guidelines are summarized in the table below.
Q2: What is the recommended way to store this compound after it has been dissolved in a solvent?
A2: Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for longer-term storage.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][3] The maximum concentrations are 50 mM in water and 100 mM in DMSO.[2][3]
Q4: How should I handle the product upon receiving it?
A4: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes. To ensure all the powder is at the bottom of the vial, you can briefly centrifuge the vial on a tabletop centrifuge.[4]
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | Room Temperature | Not specified | Must be desiccated.[2][3] |
| 4°C | Up to 2 years | [1] | |
| -20°C | Up to 3 years | [1][4] | |
| In Solvent (Solution) | -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | Solution may be supersaturated or stored improperly. | Gently warm the solution and/or sonicate to aid dissolution.[1] For future preparations, ensure the concentration does not exceed the maximum solubility for the chosen solvent. Always store solutions as recommended in the table above. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment.[1] Ensure the solid compound is stored under the recommended conditions and has not expired. |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Verify the solubility of this compound in your chosen solvent. Use a fresh, unopened bottle of hygroscopic solvents like DMSO.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to reach room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight (362.94 g/mol ) to calculate the required mass.[3]
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the solution into tightly sealed vials and store at -20°C or -80°C.
Preparation of an In Vivo Working Solution
A protocol for preparing a suspended solution for intraperitoneal injection has been described.[1] The following is an example to yield a 2.5 mg/mL solution:
-
Prepare a 25.0 mg/mL stock solution in DMSO.
-
In a new tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Visualized Workflows and Pathways
Caption: Workflow for Preparation and Use of this compound Solutions.
Caption: Factors Influencing the Experimental Success with this compound.
References
Troubleshooting low solubility of CP 376395 hydrochloride in aqueous solutions
Welcome to the technical support center for CP-376395 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is CP-376395 hydrochloride and what is its primary mechanism of action?
A1: CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to an allosteric site on the receptor, which means it influences the receptor's activity by binding to a site different from the primary (orthosteric) binding site of the endogenous ligand, corticotropin-releasing factor (CRF).[1][2] By blocking the CRF1 receptor, CP-376395 hydrochloride attenuates the downstream signaling cascade typically initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.[1][2]
Q2: What are the reported solubility limits of CP-376395 hydrochloride?
A2: The solubility of CP-376395 hydrochloride has been determined in common laboratory solvents. It is soluble in water up to 50 mM and in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1][2][3] Achieving these concentrations in aqueous solutions can sometimes be challenging and may require specific preparation techniques.
Q3: I am having difficulty dissolving CP-376395 hydrochloride in my aqueous buffer. What are some common reasons for this?
A3: Low solubility of CP-376395 hydrochloride in aqueous buffers can be attributed to several factors:
-
pH of the Solution: As the hydrochloride salt of a weak base, the solubility of CP-376395 is pH-dependent. In solutions with a pH approaching or exceeding the pKa of the compound, the un-ionized, less soluble free base form will predominate, leading to precipitation.
-
Buffer Composition: The components of your buffer system can interact with the compound, potentially reducing its solubility. For instance, some buffers may have a common ion effect with the hydrochloride salt, which can suppress solubility.
-
Temperature: Solubility is often temperature-dependent. Preparing solutions at room temperature may not be sufficient to achieve higher concentrations.
-
Kinetics of Dissolution: The rate at which the compound dissolves may be slow. Without sufficient time or energy input (e.g., mixing, sonication), the compound may not fully dissolve, even if the concentration is below its theoretical solubility limit.
Q4: Can I use sonication or heating to aid in the dissolution of CP-376395 hydrochloride?
A4: Yes, both sonication and gentle heating can be effective methods to facilitate the dissolution of CP-376395 hydrochloride.
-
Sonication: A bath sonicator can be used to break up solid particles and increase the surface area exposed to the solvent, which can significantly speed up the dissolution process.[4]
-
Gentle Heating: Gently warming the solution can also increase solubility. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. After warming to dissolve, it is important to allow the solution to return to room temperature to ensure that the compound remains in solution.
Q5: What is the recommended storage procedure for stock solutions of CP-376395 hydrochloride?
A5: For optimal stability, it is recommended to store stock solutions of CP-376395 hydrochloride at -20°C or -80°C. When stored at -20°C, the solution should be used within one year, and when stored at -80°C, it can be stable for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide: Low Aqueous Solubility
This guide provides a systematic approach to troubleshooting and overcoming common issues with the aqueous solubility of CP-376395 hydrochloride for in vitro experiments.
Problem 1: Precipitate forms immediately upon adding the compound to an aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Buffer pH | The pH of your buffer may be too high, causing the less soluble free base to precipitate. As a hydrochloride salt of a weak base, solubility is favored at a lower pH. |
| 1. Measure the pH of your buffer. | |
| 2. If possible for your experimental design, consider using a buffer with a lower pH (e.g., pH 4-6). | |
| 3. Alternatively, prepare a concentrated stock solution in a low pH buffer or sterile water and then dilute it into your final experimental buffer, ensuring the final pH does not cause precipitation. | |
| Incorrect Order of Addition | Adding the compound directly to a high pH or complex buffer can lead to immediate precipitation. |
| 1. First, dissolve the CP-376395 hydrochloride in sterile, purified water or a slightly acidic buffer to create a stock solution. | |
| 2. Gradually add this stock solution to your final, stirred experimental buffer. |
Problem 2: The compound appears to dissolve initially but then precipitates over time.
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The initial concentration may be at or near the saturation point, leading to gradual crystallization and precipitation. |
| 1. Prepare a slightly more dilute solution. | |
| 2. Ensure your stock solutions are stored properly (aliquoted and frozen) to prevent concentration changes due to solvent evaporation. | |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of the compound. |
| 1. Maintain a consistent temperature during the preparation, storage, and use of the solution. | |
| 2. If solutions are stored in the refrigerator, allow them to fully equilibrate to room temperature and check for any precipitate before use. | |
| Buffer Instability | The buffer components may degrade over time, leading to a change in pH that affects the solubility of the compound. |
| 1. Always use freshly prepared buffers for your experiments. |
Problem 3: The compound will not dissolve to the desired concentration.
| Potential Cause | Troubleshooting Step |
| Insufficient Energy Input | The dissolution process may be slow and require more energy to proceed. |
| 1. Vortex the solution for an extended period. | |
| 2. Use a bath sonicator to aid dissolution. Place the vial in the sonicator for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.[4] | |
| 3. Gently warm the solution (e.g., to 37°C) while stirring. After the compound has dissolved, allow the solution to cool to room temperature and check for any precipitation. | |
| Exceeding Solubility Limit | The desired concentration may be higher than the compound's solubility in the chosen aqueous system. |
| 1. Refer to the solubility data to ensure your desired concentration is achievable. | |
| 2. If a higher concentration is necessary, consider preparing a stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have off-target effects. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 362.94 g/mol | [1] |
| Solubility in Water | Up to 50 mM | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| CRF1 Receptor Binding Affinity (Ki) | 12 nM | [1][2] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of CP-376395 Hydrochloride
-
Materials:
-
CP-376395 hydrochloride powder
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
-
Procedure:
-
Weigh out the appropriate amount of CP-376395 hydrochloride. For 1 mL of a 10 mM solution, you will need 3.63 mg.
-
Add the powder to a sterile vial.
-
Add the desired volume of sterile, purified water.
-
Vortex the solution vigorously for 5-10 minutes.
-
If the compound has not fully dissolved, place the vial in a bath sonicator for 10-15 minute intervals until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM aqueous stock solution of CP-376395 hydrochloride (from Protocol 1) or a stock solution in DMSO.
-
Pre-warmed cell culture medium or desired physiological buffer.
-
-
Procedure:
-
Thaw the stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium or buffer to achieve the final desired working concentration.
-
When diluting a DMSO stock, ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution for your experiment.
-
Visualizations
Signaling Pathway of CRF1 Receptor Antagonism by CP-376395 Hydrochloride
Caption: Antagonistic action of CP-376395 hydrochloride on the CRF1 receptor signaling pathway.
Experimental Workflow for Troubleshooting Solubility
Caption: Logical workflow for troubleshooting low aqueous solubility of CP-376395 hydrochloride.
References
Potential off-target effects of CP 376395 hydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CP-376395 hydrochloride, particularly at high concentrations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity and selectivity of CP-376395 hydrochloride?
A1: CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It exhibits high affinity for the human CRF1 receptor, with a Ki value of 12 nM.[1][2] Its selectivity for CRF1 over the CRF2 receptor is excellent, with an affinity for CRF2 being greater than 10,000 nM.[1][2] Furthermore, in a screen against a panel of 40 neurotransmitter receptors and ion channels, CP-376395 hydrochloride showed affinities greater than 1 µM, indicating a low likelihood of off-target activity at these specific sites at typical experimental concentrations.[1]
Q2: Are there known off-target effects for CP-376395 hydrochloride at high concentrations?
Q3: Some clinical trials of CRF1 antagonists have been discontinued (B1498344). What were the reasons, and could they be related to off-target effects?
A3: Several clinical trials for various CRF1 receptor antagonists have been discontinued for reasons including poor pharmacokinetic properties, lack of efficacy, and safety concerns such as hepatotoxicity.[3][4] While the specific reasons for the discontinuation of each compound are complex, off-target effects can contribute to safety issues. Therefore, careful evaluation of the off-target profile of any CRF1 antagonist, including CP-376395 hydrochloride, is a critical step in preclinical development.
Q4: How can I experimentally assess the potential off-target effects of CP-376395 hydrochloride in my experimental system?
A4: To proactively identify potential off-target effects, a tiered approach is recommended. Initially, a broad in vitro screening panel, such as a comprehensive kinase screen (e.g., KINOMEscan®) or a safety pharmacology panel, can identify potential off-target interactions.[5][6][7][8] Subsequently, cellular assays can be used to confirm whether these interactions are relevant in a biological context. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement and can also be used to identify off-target binding in intact cells.[9][10][11][12][13]
Q5: What are some common troubleshooting issues when working with GPCR antagonists like CP-376395 hydrochloride?
A5: Common issues include inconsistent IC50 values, high background signal, and unexpected agonist activity. These can arise from variability in assay conditions (e.g., cell density, reagent concentrations), compound precipitation, or complex pharmacological phenomena like partial agonism or inverse agonism. Implementing proper controls, such as using a known reference antagonist and ensuring compound solubility, is crucial.
Data Presentation
Table 1: On-Target and Known Selectivity Profile of CP-376395 Hydrochloride
| Target | Assay Type | Species | Affinity (Ki/IC50) | Reference(s) |
| CRF1 Receptor | Radioligand Binding | Human | 12 nM (Ki) | [1][2] |
| CRF2 Receptor | Radioligand Binding | Human | >10,000 nM | [1][2] |
| Panel of 40 Neurotransmitter Receptors and Ion Channels | Various Binding Assays | Various | >1 µM | [1] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent cell culture conditions (passage number, confluency), reagent preparation, or compound solubility issues at high concentrations.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency at the time of the experiment.
-
Fresh Reagent Preparation: Prepare fresh dilutions of CP-376395 hydrochloride from a validated stock solution for each experiment.
-
Confirm Solubility: Visually inspect solutions for precipitation, especially at high concentrations. If necessary, determine the solubility limit in your assay buffer. The solubility of CP-376395 hydrochloride is up to 50 mM in water and 100 mM in DMSO.
-
Use Positive and Negative Controls: Include a known CRF1 receptor agonist as a positive control and a vehicle-only control to assess assay performance and variability.
-
Issue 2: Observed Phenotype Does Not Correlate with CRF1 Receptor Antagonism
-
Potential Cause: The observed effect may be due to off-target activity of CP-376395 hydrochloride at the concentration used.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine if the phenotype is observed at concentrations consistent with the Ki for CRF1. Off-target effects are more likely at significantly higher concentrations.
-
Use a Structurally Unrelated CRF1 Antagonist: If a different, structurally distinct CRF1 antagonist produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: In a cell line where the CRF1 receptor has been knocked down or knocked out (e.g., using CRISPR-Cas9), the phenotype should be absent if it is on-target.
-
Investigate Potential Off-Targets: If an off-target is suspected, use specific inhibitors for that target to see if the phenotype can be blocked.
-
Issue 3: Unexpected Agonist-like Activity
-
Potential Cause: The experimental system may have high constitutive (basal) activity, and CP-376395 hydrochloride could be acting as an inverse agonist. Alternatively, the observed effect could be due to biased agonism or an off-target effect.
-
Troubleshooting Steps:
-
Assess Basal Activity: Measure the baseline signaling of your system in the absence of any ligand. High basal activity may indicate constitutive receptor activity.
-
Test for Inverse Agonism: Apply CP-376395 hydrochloride alone and observe if it reduces the basal signaling. A reduction would be consistent with inverse agonism.
-
Evaluate Multiple Signaling Pathways: Assess the effect of CP-376395 hydrochloride on different downstream signaling pathways of the CRF1 receptor (e.g., cAMP, β-arrestin recruitment) to check for biased signaling.
-
Use a Receptor-Null Cell Line: As a negative control, test the compound in a cell line that does not express the CRF1 receptor. Any observed activity would be indicative of an off-target effect.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
Objective: To determine if CP-376395 hydrochloride binds to its intended target (CRF1) and to identify potential off-target proteins in a cellular context at high concentrations.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein(s) to ~80% confluency. Treat cells with various concentrations of CP-376395 hydrochloride or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection:
-
For Target Engagement: Analyze the soluble fractions by Western blotting using an antibody specific for the CRF1 receptor. A shift in the melting curve to a higher temperature in the presence of CP-376395 hydrochloride indicates target engagement.
-
For Off-Target Identification (Thermal Proteome Profiling): Analyze the soluble fractions using quantitative mass spectrometry to identify all proteins that are stabilized or destabilized by the compound.
-
Protocol 2: Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)
Objective: To assess the inhibitory activity of CP-376395 hydrochloride against a broad panel of protein kinases to identify potential off-target interactions.
Methodology (based on a typical commercial service):
-
Compound Preparation: Prepare a high-concentration stock solution of CP-376395 hydrochloride in 100% DMSO (e.g., 10 mM).
-
Initial Single-Dose Screen: Submit the compound for screening against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 µM or 10 µM). The assay typically involves a competition binding format where the compound displaces a ligand from the active site of the kinases.
-
Data Analysis: The service provider reports the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (Kd) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the dissociation constant (Kd) or IC50 value. This quantifies the potency of the compound against these off-targets.
-
Selectivity Analysis: Compare the Kd/IC50 values for the identified off-target kinases to the on-target Ki for the CRF1 receptor to determine the selectivity profile.
Mandatory Visualizations
Caption: Simplified CRF1 receptor signaling pathways.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. ttp.com [ttp.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. elrig.org [elrig.org]
Optimizing CP 376395 Hydrochloride Dosage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of CP 376395 hydrochloride while minimizing potential side effects. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRFR1). By blocking this receptor, it attenuates the physiological responses to stress, primarily by modulating the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Q2: What are the known primary effects of this compound in preclinical models?
In rodent models, this compound has been shown to dose-dependently reduce food and water intake.[1][2] Specifically, intraperitoneal (i.p.) doses of 10-20 mg/kg in mice have demonstrated this effect.[1][2] Additionally, it has been found to reduce ethanol (B145695) consumption in rats, suggesting its potential in addiction studies.[3]
Q3: What are the potential side effects associated with this compound and other CRF1 receptor antagonists?
While a comprehensive side effect profile for this compound is not extensively detailed in publicly available literature, information from the broader class of CRF1 receptor antagonists suggests potential side effects to monitor. One of the most commonly observed effects of this compound is a dose-dependent decrease in food and water intake.[1][2]
For the broader class of CRF1 antagonists, anxiolytic (anxiety-reducing) effects are often observed, particularly in stressed animals.[4][5] However, paradoxically, some CRF1 antagonists have been reported to have anxiogenic (anxiety-promoting) or aversive effects under certain conditions.[6][7] Therefore, careful behavioral assessment is crucial. In clinical trials, another CRF1 receptor antagonist, R121919, was associated with elevated liver enzymes, indicating potential hepatotoxicity. While this has not been specifically reported for this compound, it is a potential concern for this class of compounds.
Regarding locomotor activity, one study reported that CP 376395 at doses of 1-10 mg/kg did not affect baseline exploration in an elevated plus-maze.[8] However, a 10 mg/kg dose was shown to dampen the hyperlocomotion induced by cocaine, suggesting that its effects on activity may be context-dependent.[8]
Q4: How can I optimize the dosage of this compound to achieve the desired therapeutic effect while minimizing side effects?
Dosage optimization is a critical step in any preclinical study. A dose-range finding study is highly recommended. This typically involves administering a range of doses to different groups of animals and observing both the desired therapeutic effect and a panel of potential side effects. Based on the available data for this compound, a starting dose range of 5-20 mg/kg (i.p.) could be considered for mice, with careful monitoring of food and water intake, body weight, and behavioral changes.
Troubleshooting Guide
Issue 1: Significant Reduction in Food and Water Intake
-
Problem: Animals treated with this compound show a marked decrease in their consumption of food and water, leading to weight loss.
-
Troubleshooting Steps:
-
Dose Reduction: This is the most direct approach. If the therapeutic effect can be maintained at a lower dose, this may alleviate the anorectic effects.
-
Monitor Timing of Administration: The reduction in food and water intake has been noted to be more pronounced in the initial hours after administration.[1][2] Consider timing the administration to a point in the animals' light/dark cycle when feeding is naturally lower, if compatible with the experimental design.
-
Provide Highly Palatable Food: Supplementing the standard diet with a small amount of highly palatable food can help encourage eating.
-
Hydration Support: In cases of severe reduction in water intake, consider providing a supplemental source of hydration, such as a hydrogel pack.
-
Data Analysis: If dose reduction is not possible, ensure that the effects on food and water intake are documented and considered when interpreting other behavioral or physiological data, as they can be confounding factors.
-
Issue 2: Unexpected Behavioral Changes (Anxiety-like or Sedative Effects)
-
Problem: Animals exhibit behaviors that could be interpreted as increased anxiety (e.g., reduced exploration in open field or elevated plus maze) or sedation/hypoactivity.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Do not rely on a single behavioral test. A battery of tests is recommended to get a clearer picture. For example, combine the Open Field Test (to assess general locomotor activity and exploration) with the Elevated Plus Maze (to assess anxiety-like behavior).
-
Control for Locomotor Effects: A decrease in open arm exploration in the Elevated Plus Maze could be due to anxiogenic effects or simply reduced overall movement. Always analyze total distance traveled or number of arm entries to differentiate between these possibilities.
-
Habituation: Ensure that animals are properly habituated to the testing room and handling procedures to minimize stress-induced behavioral changes that are not related to the drug's effect.
-
Dose-Response Assessment: Anxiogenic or sedative effects may be dose-dependent. Test a range of doses to identify a "therapeutic window" where the desired effect is present without these confounding behaviors.
-
Issue 3: Variability in Experimental Results
-
Problem: High variability is observed in the data between animals within the same treatment group.
-
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure accurate and consistent administration of the compound. For intraperitoneal injections, proper technique is crucial to avoid injection into the gut or other organs.
-
Control Environmental Factors: Factors such as time of day for testing, lighting conditions, and noise levels in the animal facility can significantly impact behavioral and physiological outcomes. Standardize these conditions as much as possible.
-
Animal Strain and Sex: Different rodent strains can exhibit different sensitivities to drugs. Ensure the strain is appropriate for the study and consider potential sex differences in the response to the compound.
-
Blinding: Whenever possible, the experimenter conducting the behavioral observations and data analysis should be blind to the treatment groups to minimize unconscious bias.
-
Data Presentation
Table 1: Summary of Reported In Vivo Dosages and Effects of this compound
| Species | Dose Range | Route of Administration | Observed Effects | Reference(s) |
| Mouse | 10-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent attenuation of food and water intake. | [1][2] |
| Rat | Not specified | Not specified | Reduction in 20% ethanol consumption in an intermittent access model. | [3] |
| Mouse | 1-10 mg/kg | Not specified | No effect on baseline locomotor activity in the elevated plus-maze. | [8] |
| Mouse | 10 mg/kg | Not specified | Dampened cocaine-induced hyperlocomotion. | [8] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic/Anxiogenic Effects using the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: a. Acclimatize the mouse to the testing room for at least 30 minutes prior to the test. b. Administer this compound or vehicle at the desired dose and time point before the test. c. Gently place the mouse in the center of the maze, facing an open arm. d. Allow the mouse to explore the maze for 5 minutes. e. Record the session using a video camera mounted above the maze.
-
Data Analysis: a. Score the time spent in the open arms and closed arms. b. Count the number of entries into the open and closed arms. c. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. d. Analyze the total distance traveled to assess overall locomotor activity.
Protocol 2: Assessment of Locomotor Activity and Exploratory Behavior using the Open Field Test (OFT)
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure: a. Acclimatize the mouse to the testing room for at least 30 minutes. b. Administer this compound or vehicle. c. Gently place the mouse in the center of the open field arena. d. Allow the mouse to explore freely for a set period (e.g., 10-30 minutes). e. Record the session with an overhead video camera.
-
Data Analysis: a. Divide the arena into a "center" zone and a "periphery" zone using tracking software. b. Measure the total distance traveled in the arena. c. Quantify the time spent in the center zone versus the periphery. d. Count the number of entries into the center zone.
Protocol 3: Measurement of Plasma Corticosterone (B1669441) Levels
-
Procedure: a. Administer this compound or vehicle. b. At the desired time point post-administration (and potentially after a stressor), collect a blood sample. Tail-nick or submandibular bleeding are common methods for repeated sampling. Terminal blood collection can be done via cardiac puncture under anesthesia. c. Collect the blood into tubes containing an anticoagulant (e.g., EDTA). d. Centrifuge the blood to separate the plasma. e. Store the plasma at -80°C until analysis.
-
Analysis: a. Use a commercially available corticosterone ELISA or RIA kit. b. Follow the manufacturer's instructions for the assay. c. Determine the concentration of corticosterone in the plasma samples.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of corticotrophin-releasing factor receptors in the fourth ventricle modifies responses to mild but not restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of corticotropin-releasing factor receptor subtype involvement in sensitivity to locomotor effects of methamphetamine and cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating preclinical findings with CRF1 antagonists
Technical Support Center: CRF1 Antagonist Preclinical Translation
This guide provides troubleshooting and frequently asked questions for researchers encountering challenges in translating preclinical findings with Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.
Section 1: Frequently Asked Questions (FAQs) - General Translational Challenges
Q1: Why do many CRF1 antagonists that show promise in rodent models fail in human clinical trials for anxiety and depression?
A1: The translation of preclinical findings for CRF1 antagonists has been largely unsuccessful due to a combination of factors.[1][2][3] Key reasons include:
-
Pharmacokinetic and Physicochemical Properties: Early-generation antagonists often had poor properties, such as high lipophilicity, leading to low bioavailability and potential toxicity.[1][2][4][5]
-
Species Differences: There may be subtle but significant differences in the biology and distribution of CRF1 receptors between rodents and humans.[4] Sex differences in CRF1 receptor distribution have also been noted in rodents, which can complicate the interpretation of results.[6][7][8]
-
Mismatch in Preclinical Models: Animal models often simulate acute stress responses, whereas conditions like major depression in humans are chronic and complex.[1][2][4] The efficacy of antagonists in animal models often appears greater under high-stress conditions, which may not be representative of the typical patient's state.[9][10]
-
Complexity of the CRF System: Successful therapeutic intervention may require targeting more than just the CRF1 receptor. The CRF system also includes the CRF2 receptor and a CRF-binding protein (CRF-BP), which are not affected by selective CRF1 antagonists.[2][4]
-
Neuroplasticity: Chronic activation of the CRF1 system can induce lasting changes in the brain, potentially reducing the reliance on ongoing CRF1 signaling to maintain a pathological state.[1][2][4]
Q2: Are there any clinical applications where CRF1 antagonists are showing promise?
A2: Yes, despite failures in trials for depression and anxiety, CRF1 antagonists are being investigated for other indications.[11][12] They have shown potential in reducing stress-induced food cravings and in treating conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis overactivation, such as Congenital Adrenal Hyperplasia (CAH).[4][13] For instance, verucerfont (B1683048) demonstrated an ability to reduce CRF-driven HPA-axis overactivation.[4]
Q3: Can CRF1 antagonists worsen anxiety?
A3: Paradoxically, some human studies have reported that CRF1 antagonists can exacerbate anxious or fearful symptoms.[4] This may be due to the complex circuitry of the CRF system, where CRF1 activation in certain brain regions could have anxiolytic-like effects by inhibiting other anxiogenic pathways.[4]
Section 2: Troubleshooting Guide: Pharmacokinetics & Pharmacodynamics (PK/PD)
Q1: My CRF1 antagonist has high in vitro potency (low Ki) but shows poor efficacy in vivo. What could be the issue?
A1: This is a common problem. High in vitro potency does not always translate to in vivo efficacy. Consider the following:
-
Poor Physicochemical Properties: Early compounds were often highly lipophilic.[5][14][15] This can lead to high plasma protein binding, rapid metabolism, tissue accumulation, and poor penetration of the blood-brain barrier (BBB).[5]
-
Insufficient Target Engagement: The compound may not be reaching the CRF1 receptors in the brain at a sufficient concentration or for a long enough duration.
-
Receptor Kinetics: The duration of receptor residency (off-rate) may be more critical for efficacy than simple affinity. Some successful compounds, like R121919, have slower receptor dissociation rates.[4]
-
Troubleshooting Step: Perform non-equilibrium binding kinetic assays to determine the association (kon) and dissociation (koff) rates of your compound.[18] This can provide a better predictor of in vivo activity than Ki alone.
-
Table 1: Comparative Pharmacokinetic & In Vitro Data of Select CRF1 Antagonists
| Compound | Ki (nM) | cLogP | Plasma Protein Binding (Rat) | Key Observation |
| CP-154,526 | ~2.5 | >7 | High | Early prototype; highly lipophilic, leading to PK issues.[5] |
| Antalarmin | ~2-4 | High | High | First-generation antagonist with anxiolytic-like activity in rats.[4] |
| R121919 | ~4-8 | Lower than early prototypes | High | Showed initial promise in human depression trials but had safety issues. Noted for its slow receptor dissociation rate.[3][4] |
| DMP696 | 1.7 | 3.2 | 98.5% | Improved physicochemical properties; less lipophilic while maintaining high potency.[5] |
| Verucerfont | High Potency | N/A | N/A | Potently blocked HPA-axis response to a CRF challenge in humans.[3] |
| M43 | 19.2 (Binding Affinity) | N/A | N/A | A newer thiazolo[4,5-d] pyrimidine (B1678525) analog antagonist.[19] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Section 3: Troubleshooting Guide: Preclinical Models
Q1: My CRF1 antagonist is only effective in animal models that involve a high degree of stress. Is this expected?
A1: Yes, this is a consistent finding. CRF1 antagonists are generally more effective in animal models where the CRF system is hyperactivated by high-stress conditions.[9][10] They are often behaviorally "silent" in non-stressed animals, suggesting that CRF1 receptors have low basal activity.[9][10]
-
Experimental Consideration: Ensure your chosen model creates a state of CRF-system hyperactivation relevant to the condition you are studying. Models that have shown sensitivity to CRF1 antagonists include defensive withdrawal, foot shock-induced freezing, and stress-induced alcohol consumption.[17][20]
Q2: How do I choose the right animal model for my study?
A2: The choice of model is critical and depends on the therapeutic indication.
-
For Anxiety: Models like the elevated plus-maze or light-dark box are useful, but antagonists often show the best effects under stressed conditions.[20] The defensive withdrawal paradigm is also a sensitive measure.[4][17]
-
For Depression: Models of learned helplessness have been used.[17] However, the translation from these models to major depressive disorder in humans has been poor.[1][11]
-
For Addiction/Withdrawal: Antagonists have shown efficacy in blocking the anxiogenic-like effects of withdrawal from alcohol, cocaine, and opioids in animal models.[20]
Logical Flow: Key Translational Failure Points
Caption: Key failure points in the translation of CRF1 antagonists from preclinical success to clinical trials.
Section 4: Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay (Competition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the CRF1 receptor.
-
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibitory constant (Ki).
-
Materials:
-
Membrane preparation from cells expressing CRF1 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-SN003).
-
Test compound and a non-specific binding definer (e.g., 10 µM DMP904).[21]
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.[21]
-
Scintillation fluid and vials.
-
Microplate harvester and filter mats.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 20 µ g/well ), and the test compound at various concentrations.[21]
-
Define "total binding" wells (no test compound) and "non-specific binding" wells (containing a high concentration of an unlabeled antagonist).[21]
-
Add the radioligand (e.g., 5 nM [³H]-SN003) to all wells to initiate the binding reaction.[21]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[21]
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway via Gs protein and cAMP activation.
This technical support guide is intended for informational purposes and should be supplemented with thorough literature review and protocol optimization for specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Don't stress about CRF: assessing the translational failures of CRF1antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. DISTRIBUTION OF CORTICOTROPIN-RELEASING FACTOR RECEPTOR 1 IN THE DEVELOPING MOUSE FOREBRAIN: A NOVEL SEX DIFFERENCE REVEALED IN THE ROSTRAL PERIVENTRICULAR HYPOTHALAMUS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEX DIFFERENCES IN THE SUBCELLULAR DISTRIBUTION OF CORTICOTROPIN RELEASING FACTOR RECEPTOR 1 IN THE RAT HIPPOCAMPUS FOLLOWING CHRONIC IMMOBILIZATION STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex differences in CRF1, CRF, and CRFBP expression in C57BL/6J mouse brain across the lifespan and in response to acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
- 13. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of CP 376395 hydrochloride in solution for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of CP 376395 hydrochloride in solution, specifically for its application in chronic studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
A1: this compound exhibits good solubility in both aqueous and organic solvents. It is soluble in water up to 50 mM and in DMSO up to 100 mM.[1][2] For in vivo studies, a common formulation involves creating a stock solution in DMSO, which is then further diluted with other excipients.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For the solid (powder) form, desiccation at room temperature is a suitable storage condition.[1][2] Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials at low temperatures. Generally, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3]
Q3: Is there any data on the long-term stability of this compound in solution for chronic in vivo studies?
A3: Publicly available, peer-reviewed studies detailing the long-term stability of this compound in various solution formulations for chronic studies are limited. Commercial suppliers generally recommend that working solutions for in vivo experiments be prepared fresh daily.[3] This suggests that the stability of diluted, ready-to-use solutions at room or physiological temperatures over extended periods may be a concern. For chronic studies requiring dosing over several days or weeks, it is best practice to prepare a fresh dosing solution each day from a frozen stock.
Q4: What are the potential signs of degradation or instability in my this compound solution?
A4: Visual indicators of instability can include the formation of precipitates, changes in color, or the appearance of cloudiness in a solution that was previously clear. However, chemical degradation can occur without any visible changes. Therefore, for long-term or critical studies, it is advisable to perform analytical validation of the solution's concentration and purity over the intended period of use.
Q5: Can I pre-aliquot my dosing solutions for a multi-day chronic study?
A5: While pre-aliquoting and freezing stock solutions is a standard and recommended practice, pre-aliquoting ready-to-use, diluted dosing solutions for a multi-day study is not generally advised without specific stability data for that formulation. The stability of the compound in a diluted aqueous-based vehicle at working concentrations is likely to be lower than in a concentrated DMSO stock stored at -80°C. To ensure consistent dosing, preparing the final working solution fresh each day is the most reliable approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final dosing solution | The solubility of this compound may be lower in the final aqueous-based vehicle compared to the initial stock solvent (e.g., DMSO). The percentage of the organic solvent in the final solution may be too low. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. - Consider using a different vehicle composition, such as one containing co-solvents like PEG300 and a surfactant like Tween-80, which can improve the solubility and stability of the compound in the final formulation. - Gently warm the solution and vortex to aid in re-dissolving the precipitate. If it persists, the solution may be supersaturated and should be remade at a lower concentration. |
| Variability in experimental results over the course of a chronic study | This could be due to the degradation of the compound in the dosing solution over time, leading to a decrease in the effective dose administered. | - Prepare fresh dosing solutions daily from a frozen, concentrated stock solution. - If daily preparation is not feasible, conduct a pilot stability study on your specific formulation. This would involve preparing a batch of the dosing solution, storing it under the same conditions as in the main study, and analyzing aliquots at different time points (e.g., 0, 24, 48, 72 hours) by a suitable analytical method like HPLC to check for degradation. |
| Difficulty dissolving the compound | The compound may not be readily soluble at the desired concentration in the chosen solvent. | - Refer to the solubility data; for high concentrations, DMSO is preferable to water.[1][2] - Sonication or gentle warming can aid in dissolution. - Ensure you are using high-purity, anhydrous solvents, as water content can affect solubility and stability. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Form | Solvent/Condition | Maximum Concentration/Duration | Reference |
| Solid (Powder) | Desiccate at Room Temperature | Not specified, but standard practice for stable solids | [1][2] |
| Solution | Water | 50 mM | [1][2] |
| Solution | DMSO | 100 mM | [1][2] |
| Stock Solution | In solvent at -20°C | Up to 1 year | [3] |
| Stock Solution | In solvent at -80°C | Up to 2 years | [3] |
| In Vivo Working Solution | Various | Recommended to be prepared fresh daily | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, tightly sealing vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealing vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[3]
-
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Example)
-
Objective: To prepare a ready-to-use dosing solution for intraperitoneal injection in mice.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Thaw a vial of the this compound stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix again until the solution is homogeneous.
-
Finally, add saline to reach the final desired volume and concentration.
-
The final solution should be a clear, homogenous solution or a stable suspension.
-
It is recommended to use this working solution on the same day it is prepared.[3]
-
Visualizations
References
Technical Support Center: Avoiding Precipitation of CP 376395 Hydrochloride in In Vivo Formulations
For researchers, scientists, and drug development professionals utilizing CP 376395 hydrochloride in in vivo studies, preventing its precipitation is critical for ensuring accurate and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this potent and selective CRF1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in vivo?
A1: Precipitation of this compound, a weakly basic compound, can be triggered by several factors upon administration:
-
pH Shift: The compound is more soluble at a lower pH. When a formulation, often prepared at an acidic pH to aid dissolution, enters the neutral pH environment of the blood or interstitial fluid (pH ~7.4), the solubility can decrease dramatically, leading to precipitation.
-
Solvent Dilution: Co-solvent systems (e.g., DMSO, PEG300) are commonly used to dissolve this compound at high concentrations. Upon injection, the dilution of these organic solvents in the aqueous physiological environment can cause the drug to crash out of solution.
-
Low Aqueous Solubility: Despite being a hydrochloride salt, the intrinsic aqueous solubility of the free base is low, making it susceptible to precipitation.
Q2: What are the initial steps to consider when formulating this compound for in vivo use?
A2: A systematic approach to formulation development is recommended. Start with a thorough understanding of the compound's physicochemical properties. The initial formulation strategy should be based on the required dose, the route of administration, and the desired pharmacokinetic profile. A common starting point is a co-solvent based formulation, but alternatives should be explored if precipitation is observed.
Troubleshooting Guides
Problem 1: Precipitation observed upon dilution of a co-solvent formulation in aqueous buffer during pre-formulation screening.
Possible Cause: The solubilizing capacity of the co-solvent system is exceeded upon dilution.
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: Systematically vary the ratios of the co-solvents. A common starting formulation for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline. Try adjusting the percentage of each component to find a balance between solubilization and tolerability.
-
Incorporate a Surfactant: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, preventing precipitation upon dilution.
-
Use a Precipitation Inhibitor: Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be included in the formulation to maintain a supersaturated state and inhibit crystal growth.
-
Consider Alternative Solubilization Technologies: If co-solvents are not sufficient, explore other options like cyclodextrin (B1172386) complexes or amorphous solid dispersions.
Problem 2: Inconsistent results or lower-than-expected exposure in animal studies.
Possible Cause: In vivo precipitation is occurring, leading to variable absorption and bioavailability.
Troubleshooting Steps:
-
Re-evaluate the Formulation Strategy: The current formulation may not be robust enough for the in vivo environment. Consider the following alternatives:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with CP 376395, increasing its aqueous solubility and stability.
-
Amorphous Solid Dispersions (ASDs): Dispersing CP 376395 in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility. This is a more advanced technique but can be highly effective for challenging compounds.
-
-
pH Modification: For oral formulations, the use of acidic excipients can help maintain a lower pH in the microenvironment of the dissolving drug particle, transiently improving solubility in the gastrointestinal tract.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the drug substance (micronization or nanosizing) can increase the dissolution rate.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Up to 50 mM |
| DMSO | Up to 100 mM |
Table 2: Example Co-Solvent Formulations for In Vivo Studies
| Formulation Component | Percentage | Function |
| Formulation A (Clear Solution) | ||
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent/Viscosity modifier |
| Tween-80 | 5% | Surfactant/Wetting agent |
| Saline | 45% | Vehicle |
| Formulation B (Suspended Solution with Cyclodextrin) | ||
| DMSO | 10% | Primary Solvent |
| SBE-β-CD in Saline | 90% (of a 20% solution) | Solubilizing agent/Precipitation inhibitor |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol is a starting point and may require optimization based on the desired concentration and stability.
-
Weigh the required amount of this compound.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution.
-
In a separate container, mix the required volumes of PEG300 and Tween-80.
-
Slowly add the drug-DMSO solution to the PEG300/Tween-80 mixture while vortexing.
-
Add the saline dropwise to the mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare a stock solution of the desired cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).
-
Dissolve the this compound in DMSO.
-
Slowly add the drug-DMSO solution to the cyclodextrin solution while vortexing.
-
If necessary, use ultrasound to ensure the formation of a uniform suspension.
Visualization of Key Concepts
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Formulation Development and Evaluation
Caption: Workflow for formulation development and evaluation.
Logical Relationship: Factors Influencing In Vivo Precipitation
Caption: Factors influencing the in vivo precipitation of CP 376395 HCl.
Technical Support Center: Interpreting Behavioral Data from Studies with CP 376395 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective CRF1 receptor antagonist, CP 376395 hydrochloride. The information is designed to assist in the interpretation of behavioral data and to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling pathways associated with stress responses. This makes it a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including anxiety, depression, and addiction.
Q2: What are the expected behavioral effects of this compound in preclinical models?
This compound is expected to exhibit anxiolytic-like and anti-stress effects. In rodent models, it has been shown to reduce anxiety-like behaviors and attenuate the consumption of ethanol (B145695), particularly in models of high or binge-like drinking.
Q3: I am not observing the expected anxiolytic-like effects in the elevated plus-maze (EPM). What could be the reason?
Several factors could contribute to a lack of anxiolytic-like effects in the EPM. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common factors include suboptimal dosage, incorrect timing of administration, and nuances of the behavioral testing protocol. One study demonstrated that intra-medial prefrontal cortex (mPFC) injections of CP 376395 in mice led to a dose-dependent increase in the percentage of open arm entries and time spent in the open arms, indicative of an anxiolytic effect. It is important to ensure that the drug is reaching the target brain regions at effective concentrations.
Q4: My results show high variability between individual animals. How can I reduce this?
High inter-individual variability is a common challenge in behavioral research. To mitigate this, ensure strict standardization of all experimental procedures, including animal handling, housing conditions, and the timing of experiments. Acclimatizing animals to the testing room and handling procedures before the experiment can also help reduce stress-induced variability. Using a sufficient number of animals per group will increase the statistical power to detect true effects despite individual differences.
Troubleshooting Guides
Troubleshooting Unexpected Results in Anxiety-Like Behavior Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No anxiolytic-like effect in the Elevated Plus-Maze (EPM) | 1. Suboptimal Dosage: The dose of CP 376395 may be too low or too high, falling outside the therapeutic window. | 1. Perform a dose-response study to determine the optimal anxiolytic dose for your specific animal strain and experimental conditions. |
| 2. Incorrect Timing of Administration: The time between drug administration and behavioral testing may not be optimal for achieving peak brain concentrations. | 2. Review pharmacokinetic data if available, or test different pre-treatment intervals (e.g., 30, 60, 90 minutes) to identify the optimal time window. | |
| 3. Route of Administration: The chosen route (e.g., intraperitoneal, oral) may result in poor bioavailability or inconsistent absorption. | 3. Ensure proper administration technique. Consider alternative routes if absorption issues are suspected. | |
| 4. Low Baseline Anxiety: If the control animals exhibit very low anxiety levels, it may be difficult to detect an anxiolytic effect. | 4. Consider using a more anxiogenic testing environment (e.g., brighter lighting in the EPM) or a different animal strain known to exhibit higher baseline anxiety. | |
| Increased locomotor activity confounding anxiety measures | 1. Off-target Effects: Although selective, high doses of CP 376395 might have off-target effects. | 1. Lower the dose and confirm the selectivity of the observed effect by comparing it with other selective CRF1 antagonists. |
| 2. Interaction with Experimental Conditions: The novelty of the apparatus or other environmental factors might interact with the drug to increase locomotion. | 2. Habituate animals to the testing room and apparatus to reduce novelty-induced hyperactivity. |
Troubleshooting Inconsistent aversive memory in Fear Conditioning
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No reduction in freezing behavior | 1. Timing of Administration: The drug may not have been administered at the correct time to affect the acquisition, consolidation, or expression of fear memory. | 1. Administer CP 376395 prior to the conditioning session to test its effect on acquisition, immediately after conditioning for consolidation, or before the recall test for expression. |
| 2. Strength of the Unconditioned Stimulus (US): A very strong footshock may create a ceiling effect, making it difficult to observe a fear-reducing effect of the drug. | 2. Titrate the intensity and duration of the footshock to a level that induces a robust but not maximal freezing response in control animals. | |
| 3. Contextual vs. Cued Fear: The effect of CRF1 antagonism may be more pronounced in contextual versus cued fear conditioning, or vice-versa. | 3. Analyze both contextual and cued fear responses separately to determine if the drug has a selective effect on one form of fear memory. | |
| Increased freezing behavior | 1. Paradoxical Anxiogenic Effect: In some contexts or at certain doses, CRF1 antagonists have been reported to have paradoxical effects. | 1. Carefully review the literature for similar findings and consider testing a wider range of doses. |
| 2. State-Dependent Learning: The animal's internal state during conditioning and testing may be different, leading to unexpected behavioral outcomes. | 2. Ensure that the drug is present during both the conditioning and testing phases if investigating state-dependent effects. |
Quantitative Data from Behavioral Studies
The following tables summarize quantitative data from studies investigating the effects of this compound and other selective CRF1 antagonists on various behavioral paradigms.
Table 1: Effects of this compound on Ethanol Consumption in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Ethanol Intake (g/kg/4h) | p-value vs. Vehicle |
| Vehicle | - | ~4.5 | - |
| CP 376395 | 10 | ~3.8 | >0.05 |
| CP 376395 | 20 | ~2.5 | <0.05 |
Data adapted from a study in male C57BL/6J mice in a drinking-in-the-dark paradigm.
Table 2: Effects of Intra-mPFC this compound on Anxiety-Like Behavior in the Elevated Plus-Maze in Mice
| Treatment Group | Dose (nmol) | % Open Arm Entries | % Time in Open Arms |
| Vehicle | - | ~25 | ~15 |
| CP 376395 | 0.75 | ~35 | ~25 |
| CP 376395 | 1.5 | ~45 | ~35 |
| CP 376395 | 3.0 | ~50 | ~40 |
Data represents an anxiolytic-like effect with increasing doses. Statistical significance was observed at higher doses compared to vehicle.
Table 3: Comparative Effects of a Selective CRF1 Antagonist (Antalarmin) on Fear Conditioning in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Freezing Time (Contextual Fear) |
| Vehicle | - | ~60% |
| Antalarmin | 10 | ~40% |
| Antalarmin | 20 | ~30% |
Data from a study in rats showing that a selective CRF1 antagonist can reduce conditioned fear responses.
Experimental Protocols
1. Ethanol Consumption (Drinking-in-the-Dark)
-
Animals: Male C57BL/6J mice.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Procedure:
-
For 3 consecutive days, replace the water bottle with a bottle containing 20% (v/v) ethanol for a 2-hour period, starting 3 hours into the dark cycle.
-
On the 4th day, administer this compound (10 or 20 mg/kg, i.p.) or vehicle 30 minutes before the 4-hour ethanol access period.
-
Measure the amount of ethanol consumed and calculate the intake in g/kg of body weight.
-
-
Apparatus: Standard mouse cages with two drinking bottles.
2. Elevated Plus-Maze (EPM)
-
Animals: Adult male mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intra-mPFC infusion).
-
After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior.
-
3. Fear Conditioning
-
Animals: Adult male rats or mice.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Procedure:
-
Conditioning Day:
-
Place the animal in the conditioning chamber.
-
After a baseline period, present a conditioned stimulus (CS; e.g., a tone) followed by an unconditioned stimulus (US; a mild footshock).
-
Repeat the CS-US pairing for a set number of trials.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber for a set period without presenting the CS or US.
-
Measure the percentage of time the animal spends freezing as an index of contextual fear.
-
-
Cued Fear Test (48 hours later):
-
Place the animal in a novel context.
-
After a baseline period, present the CS (tone) without the US.
-
Measure the percentage of time the animal spends freezing during the CS presentation as an index of cued fear.
-
-
-
Drug Administration: this compound or vehicle can be administered before conditioning to assess effects on acquisition, after conditioning for consolidation, or before testing to assess effects on expression of fear memory.
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP 376395.
References
- 1. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Learning and Anxiety by Corticotropin-Releasing Factor (CRF) and Stress: Differential Roles of CRF Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the bioavailability of CP 376395 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CP 376395 hydrochloride. The information is designed to address common experimental challenges related to its bioavailability.
Disclaimer: Specific pharmacokinetic and bioavailability data for this compound is limited in publicly available literature. The guidance provided here is based on general principles for orally administered, poorly soluble compounds and may not be fully representative of the in vivo behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
This compound is a potent and selective CRF1 receptor antagonist that is orally active.[1] Its hydrochloride salt form suggests it is likely a weakly basic compound. Key reported properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 362.94 g/mol | |
| Formula | C₂₁H₃₀N₂O·HCl | |
| Solubility in Water | Soluble to 50 mM | |
| Solubility in DMSO | Soluble to 100 mM |
The aqueous solubility of 50 mM (approximately 18.15 mg/mL) is relatively good, which may suggest that solubility might not be the primary limiting factor for its oral absorption, although this can be pH-dependent.
Q2: I am observing inconsistent results in my in vivo oral dosing experiments. What could be the cause?
Inconsistent results in oral dosing studies can stem from several factors related to the compound's formulation and the physiological state of the animals. For a compound like this compound, potential causes include:
-
Formulation variability: Inconsistent preparation of the dosing vehicle can lead to variations in drug dissolution and absorption.
-
Food effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the bioavailability of orally administered drugs.[2] For some CRF1 antagonists, food-independent oral bioavailability has been observed in successor compounds, suggesting that this is a critical factor to control in experiments.[2]
-
pH-dependent solubility: As a weak base, the solubility of this compound is likely higher in the acidic environment of the stomach and lower in the more neutral pH of the small intestine. Variations in gastric pH can affect its dissolution.
-
First-pass metabolism: Drugs absorbed from the gut first pass through the liver, where they can be metabolized before reaching systemic circulation. The extent of this metabolism can vary between individuals and species.[3]
Q3: How might food intake affect the bioavailability of this compound?
While specific food effect studies on this compound are not publicly available, the presence of food can influence drug absorption in several ways:[2]
-
Increased gastric residence time: Food can delay gastric emptying, potentially allowing for more complete dissolution of the drug in the stomach's acidic environment.
-
Altered GI pH: Food can buffer the stomach's acidity, which may decrease the dissolution rate of a weakly basic drug.
-
Enhanced splanchnic blood flow: Food can increase blood flow to the GI tract, which may enhance absorption.
-
Interaction with food components: Components of a meal, particularly fats, can enhance the solubilization of lipophilic drugs.
Given that some studies with CRF1 antagonists have noted effects on food and water intake as a pharmacodynamic outcome, it is crucial to control for feeding status in pharmacokinetic studies to avoid confounding variables.[4]
Troubleshooting Guides
Issue: Poor or Variable Oral Bioavailability
If you are experiencing low or inconsistent systemic exposure after oral administration of this compound, consider the following troubleshooting steps.
1. Formulation Optimization
The choice of vehicle is critical for ensuring consistent delivery of the compound.
-
Problem: The compound is precipitating out of the dosing solution.
-
Solution:
-
Co-solvents: Use a mixture of aqueous and organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to maintain solubility. Ensure the concentration of the organic solvent is well-tolerated by the animal model.
-
Surfactants: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) can improve wetting and prevent precipitation.[5]
-
Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility in aqueous solutions.[6][7]
-
2. Control of Physiological Variables
-
Problem: High variability in plasma concentrations between subjects.
-
Solution:
-
Fasting: Ensure that all animals are fasted for a consistent period before dosing to minimize food-related variability.
-
Standardized Diet: If the experimental design requires fed animals, use a standardized diet across all study groups.
-
3. Assessment of Permeability and Efflux
-
Problem: Low bioavailability despite good solubility.
-
Solution:
-
In vitro permeability assays: Conduct experiments using cell lines like Caco-2 or MDCK to assess the intrinsic permeability of this compound.[8][9][10] These assays can help determine if the compound is poorly permeable across the intestinal epithelium.
-
Transporter interaction studies: The aforementioned cell lines can also be used to investigate if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[8][10][11] If it is a P-gp substrate, its transport out of the intestinal cells back into the lumen could limit its net absorption.
-
Experimental Protocols
Protocol 1: Basic Formulation for Oral Dosing in Rodents
This protocol provides a starting point for preparing a simple suspension of this compound for oral gavage.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringes
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously on a stir plate during dosing to maintain homogeneity.
-
Dose the animals immediately after drawing the suspension into the syringe.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability and potential for active transport of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membranes, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayers with transport buffer.
-
Prepare the dosing solution of this compound in transport buffer (final DMSO concentration typically <1%).
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Troubleshooting workflow for oral bioavailability studies of this compound.
Caption: Potential factors affecting the oral bioavailability of this compound.
References
- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CRF1 receptor signaling regulates food and fluid intake in the drinking-in-the-dark model of binge alcohol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. admescope.com [admescope.com]
- 9. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal studies using CP 376395 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CP-376395 hydrochloride in animal studies. Our goal is to help address potential variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-376395 hydrochloride and what is its primary mechanism of action?
A1: CP-376395 hydrochloride is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It functions by binding to an allosteric site on the CRF1 receptor, thereby preventing the binding of its natural ligand, corticotropin-releasing factor (CRF), and inhibiting the subsequent activation of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] This antagonism blocks CRF-stimulated adenylate cyclase activity.[1]
Q2: What are the common sources of variability when using CP-376395 hydrochloride in animal studies?
A2: Variability in animal studies using CP-376395 hydrochloride can arise from several factors:
-
Formulation and Administration: Due to its poor water solubility, improper formulation can lead to inconsistent dosing and absorption. The choice of administration route (e.g., intraperitoneal vs. oral) can also significantly impact bioavailability and subsequent biological effects.
-
Animal Model and Stress Paradigm: The strain, age, and sex of the animals can influence their response to both stress and the compound. The type, duration, and intensity of the stressor used in the experimental model are also critical variables.
-
Pharmacokinetics: Individual differences in drug metabolism and clearance can lead to variable plasma and brain concentrations of the compound.
-
Environmental Factors: Housing conditions, handling, and time of day for testing can all affect the baseline stress levels of the animals and influence the outcome of the experiment.
Q3: My results are inconsistent between experiments. What should I check first?
A3: Inconsistent results are a common challenge. Here’s a checklist of what to review first:
-
Compound Preparation: Double-check your calculations and the entire process of dissolving and diluting the compound. Ensure the vehicle is appropriate and that the compound is fully solubilized or uniformly suspended. Prepare fresh formulations for each experiment if possible.
-
Dosing Procedure: Verify that your administration technique (e.g., IP injection) is consistent and accurate. Improper injection can lead to variability in absorption.
-
Animal Handling: Ensure that all animals are handled consistently and habituated to the experimental procedures to minimize handling-induced stress.
-
Experimental Conditions: Confirm that the lighting, temperature, and noise levels in the experimental room are consistent across all test sessions.
Q4: I am not observing the expected anxiolytic or stress-reducing effects. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose of CP-376395 hydrochloride may be too low to achieve sufficient CRF1 receptor occupancy in the brain. Consider performing a dose-response study.
-
Poor Bioavailability: If administering orally, the formulation may not be optimized for absorption. Consider switching to intraperitoneal administration or reformulating the compound.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. The peak plasma and brain concentrations should coincide with the testing period.
-
Stress Model: The chosen stressor may not be robust enough to induce a measurable anxiety-like phenotype, or the timing of the stressor in relation to the drug administration and testing may be off.
-
Off-Target Effects: While highly selective for CRF1, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out, which could confound the results.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | The compound has poor aqueous solubility. | Use a recommended solubilization vehicle. A common formulation is a solution in DMSO, further diluted with a mixture of PEG300, Tween 80, and saline.[1][4] Ensure the final DMSO concentration is low to minimize toxicity. Gentle heating and sonication can aid dissolution.[2] |
| High Variability in Behavioral Readouts | Inconsistent drug exposure between animals. | Ensure the formulation is homogenous (a clear solution or a uniform suspension). For suspensions, vortex immediately before each injection. Refine your injection technique to ensure consistent administration. |
| Animal-related factors. | Use animals of the same age, sex, and from the same supplier. Acclimate animals to the housing facility and handle them for several days before the experiment. | |
| Unexpected Sedation or Hypoactivity | The dose may be too high, leading to off-target effects or excessive suppression of the HPA axis. | Reduce the dose. Include a dose-response curve in your experimental design to identify the optimal therapeutic window. |
| Vehicle effects. | Always include a vehicle-only control group to account for any effects of the formulation itself. | |
| Discrepancy Between Oral and IP Administration Results | Differences in bioavailability. | Intraperitoneal administration generally leads to higher and more rapid peak plasma concentrations compared to oral administration for many compounds.[5] If oral administration is necessary, consider formulation strategies to enhance absorption, such as using self-emulsifying drug delivery systems (SEDDS). |
Data Presentation
Table 1: In Vitro and In Vivo Properties of CP-376395 Hydrochloride
| Parameter | Value | Species/System | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 12 nM | Human | [1][2] |
| CRF2 Receptor Binding Affinity (Ki) | >10000 nM | Human | [1][2] |
| Functional Antagonism (Ki) | 12 nM | Rat Cerebral Cortex / Human CRF1 Receptors | [1] |
| Effective Dose (IP) | 10-20 mg/kg | Male B6 Mice | [1] |
| Observed In Vivo Effects (10-20 mg/kg, IP) | Attenuation of water and food intake, increased sucrose (B13894) intake, attenuation of ethanol (B145695) intake. | Male B6 Mice | [1] |
| Solubility in Water | Up to 50 mM | - | [3][6] |
| Solubility in DMSO | Up to 100 mM | - | [3][6] |
Table 2: Recommended Formulation for In Vivo Studies
| Component | Percentage | Purpose | Reference |
| DMSO | 5-10% | Primary solvent | [1][4] |
| PEG300 | 40% | Co-solvent | [1][7] |
| Tween-80 | 5% | Surfactant/Emulsifier | [1][7] |
| Saline (0.9% NaCl) | 45-50% | Vehicle | [1][7] |
Experimental Protocols
Protocol 1: Preparation of CP-376395 Hydrochloride for Intraperitoneal Injection (10 mg/kg in mice)
-
Calculate the required amount of CP-376395 hydrochloride and vehicle components. For a 25g mouse receiving a 10 mg/kg dose in a volume of 10 µL/g, you will need to administer 250 µL of a 1 mg/mL solution.
-
Prepare the vehicle. In a sterile tube, mix the vehicle components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Dissolve CP-376395 hydrochloride. Weigh the required amount of the compound and dissolve it first in the DMSO portion of the vehicle. Ensure it is completely dissolved. Gentle warming or sonication can be used.
-
Complete the formulation. Add the PEG300 and Tween-80, mixing well after each addition. Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
Administer the solution. Administer the calculated volume intraperitoneally to the mouse.
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects in Mice
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer CP-376395 hydrochloride (e.g., 10 mg/kg, IP) or vehicle 30 minutes before placing the mouse in the maze.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm.[8] Allow the mouse to explore the maze for 5 minutes.[8]
-
Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
Mandatory Visualizations
Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of CP-376395 hydrochloride.
Caption: General experimental workflow for in vivo studies using CP-376395 hydrochloride.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. dustri.com [dustri.com]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CRF1 Receptor Antagonists: CP 376395 Hydrochloride vs. Antalarmin for In Vivo Research
For researchers investigating the role of the corticotropin-releasing factor (CRF) system in stress, anxiety, depression, and related disorders, the choice of a selective CRF1 receptor antagonist is a critical experimental decision. This guide provides a comprehensive in vivo comparison of two widely used small molecule CRF1 antagonists: CP 376395 hydrochloride and Antalarmin. By examining their pharmacological profiles, pharmacokinetic properties, and efficacy in established animal models, this document aims to equip scientists with the necessary data to make an informed selection for their research needs.
Mechanism of Action: Targeting the CRF1 Receptor
Both this compound and Antalarmin are non-peptide, selective antagonists of the CRF1 receptor. The CRF system, particularly the interaction of CRF with the CRF1 receptor, is a key mediator of the endocrine, autonomic, and behavioral responses to stress. By blocking this interaction, both compounds effectively attenuate the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
CP 376395 is noted for being a potent, selective, and brain-penetrable antagonist that binds to an allosteric site on the CRF1 receptor. Antalarmin also demonstrates high affinity and selectivity for the CRF1 receptor and has been extensively used to probe the physiological roles of CRF in both central and peripheral systems.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Antalarmin based on available preclinical data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | CRF1 | 12 | Human/Rat | |
| CRF2 | >10,000 | Human | ||
| Antalarmin | CRF1 | 1.0 - 2.7 | Rat | |
| CRF2 | No significant affinity | - |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Route | Oral Bioavailability (%) | Elimination Half-life (t1/2) | Key Findings | Reference |
| This compound | Rat | Oral | Not explicitly found | Not explicitly found | Orally active. | - |
| Antalarmin | Rhesus Macaque | Oral | 19.3 | 7.82 hours | Detectable in plasma and CSF. | |
| CP-154,526 (Antalarmin analog) | Rat (Sprague-Dawley) | IV | - | 1.5 hours | Large volume of distribution (6.7 L/kg). | |
| Rat (Wistar) | Oral | 27 | - | Good brain penetrance (brain:plasma ratio of 2.5 at 8h). |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Species | Dose Range | Route | Key Effects | Reference |
| This compound | Drinking-in-the-Dark (Alcohol Consumption) | Mouse | 10-20 mg/kg | i.p. | Dose-dependently attenuated water and food intake; attenuated EtOH intake. | |
| Antalarmin | Ethanol (B145695) Self-Administration | Rat | 20 mg/kg | i.p. | Selectively reduced excessive ethanol self-administration in dependent rats. | |
| Conditioned Fear | Rat | 10-20 mg/kg | i.p. | Inhibited the development and expression of conditioned fear. | ||
| Social Stress | Rhesus Macaque | 20 mg/kg | Oral | Significantly decreased plasma ACTH response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vivo experiments cited in this guide.
Experimental Protocol 1: Fear Conditioning in Rats (Antalarmin)
This protocol is adapted from studies investigating the effect of Antalarmin on conditioned fear responses.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
Housed individually in a temperature-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water available ad libitum.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Drug Preparation and Administration:
-
Antalarmin: Suspend in a vehicle of 10% Tween 80 in sterile saline.
-
Dose: 20 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection, administered 30 minutes prior to the conditioning or testing session.
3. Fear Conditioning Procedure:
-
Apparatus: A conditioning chamber equipped with a grid floor connected to a shock generator and a speaker to deliver an auditory cue (conditioned stimulus, CS).
-
Habituation (Day 1): Place each rat in the conditioning chamber for 10 minutes without any stimuli to allow for habituation.
-
Conditioning (Day 2):
-
Administer Antalarmin or vehicle 30 minutes before placing the rat in the chamber.
-
Allow a 3-minute baseline period.
-
Present the CS (e.g., 80 dB tone) for 30 seconds.
-
During the final 2 seconds of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2-3 minutes.
-
-
Contextual Fear Testing (Day 3):
-
Administer Antalarmin or vehicle 30 minutes before the test.
-
Place the rat back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Record freezing behavior (the complete absence of movement except for respiration) as a measure of conditioned fear.
-
-
Cued Fear Testing (Day 4):
-
Administer Antalarmin or vehicle 30 minutes before the test.
-
Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a 3-minute baseline period, present the CS (tone) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
4. Data Analysis:
-
Quantify freezing behavior using automated software or by a trained observer blind to the experimental conditions.
-
Analyze the percentage of time spent freezing using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Protocol 2: Drinking-in-the-Dark (DID) Model in Mice (this compound)
This protocol is based on studies evaluating the effect of CP 376395 on binge-like alcohol consumption.
1. Animals:
-
Male C57BL/6J mice.
-
Single-housed in a temperature-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water available ad libitum, except during the drinking session.
2. Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Doses: 0, 10, and 20 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection, administered 30 minutes before the start of the drinking session.
3. DID Procedure:
-
Habituation: For 3 days, replace the water bottle with a bottle containing 20% (v/v) ethanol for a 2-hour period, starting 3 hours into the dark cycle. On the fourth day, the drinking session is extended to 4 hours.
-
Testing Day:
-
Administer this compound or vehicle 30 minutes before the start of the 4-hour drinking session.
-
Provide access to a single bottle of 20% ethanol.
-
Measure the amount of ethanol consumed by weighing the bottles before and after the session.
-
Also, measure water and food intake in separate cohorts of mice under the same conditions to assess for non-specific effects on consumption.
-
4. Data Analysis:
-
Calculate ethanol intake in g/kg of body weight.
-
Analyze the data using ANOVA to determine the effect of the drug dose on ethanol, water, and food consumption.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Pexacerfont vs. CP-376395 Hydrochloride: A Comparative Analysis of Two Potent CRF1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pexacerfont (B1679662) and CP-376395 hydrochloride, two selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, binding affinities, selectivity, and pharmacokinetic profiles.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis, mediating the body's response to stress. Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists like Pexacerfont and CP-376395 hydrochloride have been developed as potential therapeutic agents.
Mechanism of Action
Both Pexacerfont (also known as BMS-562086) and CP-376395 hydrochloride act as potent and selective antagonists of the CRF1 receptor.[1][2] By binding to the CRF1 receptor, they block the downstream signaling cascade initiated by the binding of the endogenous ligand, CRF. This antagonism effectively dampens the physiological responses to stress. CP-376395 hydrochloride has been identified as an allosteric antagonist, meaning it binds to a site on the receptor that is different from the CRF binding site.[3][4] This allosteric binding modulates the receptor's conformation, thereby inhibiting its activation by CRF. While the exact binding mode of Pexacerfont is not as explicitly detailed in the provided results, its function as a direct antagonist is well-established.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters for Pexacerfont and CP-376395 hydrochloride based on available experimental data.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (IC50/Ki) | Selectivity | Reference |
| Pexacerfont | Human CRF1 Receptor | IC50: 6.1 ± 0.6 nM | >1000-fold vs. CRF-binding protein and biogenic amine receptors; >150-fold vs. CRF2b | [5] |
| CP-376395 hydrochloride | Human CRF1 Receptor | Ki: 12 nM | >10000 nM for CRF2 receptor | [3][4] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Potency (IC50/Ki) | Reference |
| Pexacerfont | Inhibition of CRF-mediated ACTH release (pituitary cell culture) | IC50: 129 nM | |
| CP-376395 hydrochloride | Antagonism of oCRF-stimulated adenylate cyclase activity (rat cerebral cortex and human CRF1 receptors) | Apparent Ki: 12 nM | [2][6] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Species | Value | Reference |
| Pexacerfont | Oral Bioavailability | Chimpanzees | 58% | [7] |
| Systemic Clearance | Chimpanzees | 2 mL/min/kg | [7] | |
| Protein Binding | Humans | 96.1% | [7] | |
| CP-376395 hydrochloride | Brain Penetrable | N/A | Yes | [2][6] |
| Orally Active | N/A | Yes | [3] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments typically used to characterize CRF1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines expressing the human CRF1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr-Sauvagine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Pexacerfont or CP-376395 hydrochloride).
-
Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value, which represents the inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to antagonize the functional response of the CRF1 receptor, which is typically coupled to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the CRF1 receptor are seeded in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (Pexacerfont or CP-376395 hydrochloride).
-
Receptor Stimulation: A fixed concentration of a CRF1 receptor agonist (e.g., CRF) is added to the wells to stimulate the receptor.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available immunoassay kit (e.g., ELISA).
-
Data Analysis: The data are plotted to determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50 value).
Visualizing the Molecular Pathway and Experimental Workflow
To further illustrate the context of this comparison, the following diagrams depict the CRF1 receptor signaling pathway and a general experimental workflow for evaluating CRF1 antagonists.
Caption: CRF1 Receptor Signaling Pathway and Points of Antagonism.
Caption: General Experimental Workflow for CRF1 Antagonist Evaluation.
Conclusion
Both Pexacerfont and CP-376395 hydrochloride are potent and selective CRF1 receptor antagonists with demonstrated activity in preclinical models. While both compounds exhibit high affinity for the CRF1 receptor, there are subtle differences in their reported binding constants and the specific functional assays used for their characterization. Pexacerfont has been more extensively studied in clinical trials for conditions like generalized anxiety disorder and alcohol dependence, though with mixed results.[1][8][9] CP-376395 hydrochloride has been a valuable tool in preclinical research to probe the role of the CRF1 system in various physiological and pathological processes.[2][6] The choice between these compounds for research purposes will depend on the specific experimental context, including the desired pharmacokinetic profile and the nature of the in vivo model. Further head-to-head comparative studies would be beneficial for a more definitive differentiation of their pharmacological profiles.
References
- 1. Pexacerfont - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The corticotropin releasing hormone-1 (CRH1) receptor antagonist pexacerfont in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Corticotropin Releasing Hormone-1 (CRH1) Receptor Antagonist Pexacerfont in Alcohol Dependence: A Randomized Controlled Experimental Medicine Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three well-characterized small molecule Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists: Antalarmin, CP-154,526, and R121919. The comparative analysis is supported by experimental data on binding affinity, functional antagonism, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Introduction to CRF1 Receptor Antagonism
The Corticotropin-Releasing Factor (CRF) system plays a pivotal role in mediating the body's response to stress. The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of this system. Upon activation by CRF, the CRF1 receptor initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is integral to the physiological and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor a prime therapeutic target. Small molecule antagonists of the CRF1 receptor have been developed to block the effects of CRF and are under investigation as potential treatments for these conditions.
Comparative Analysis of CRF1 Receptor Antagonists
The following sections provide a head-to-head comparison of Antalarmin, CP-154,526, and R121919, focusing on their in vitro and in vivo pharmacological properties.
Data Presentation
The quantitative data for binding affinity, functional antagonism, and pharmacokinetic properties of the selected CRF1 receptor antagonists are summarized in the tables below for easy comparison.
Table 1: Binding Affinity of Small Molecule CRF1 Receptor Antagonists
| Compound | Target | Species | Assay System | Radioligand | Kᵢ (nM) | Reference |
| Antalarmin | CRF1 | Rat | Frontal Cortex | [¹²⁵I]Sauvagine | 1.4 | [1] |
| CRF1 | Rat | Pituitary | [¹²⁵I]Sauvagine | 1.9 | [1] | |
| CRF1 | Human | Cloned Receptor | [¹²⁵I]Sauvagine | 6 | [1] | |
| CP-154,526 | CRF1 | Rat | Cortex | Not Specified | 5.7 | [1] |
| CRF1 | Rat | Pituitary | Not Specified | 1.4 | [1] | |
| CRF1 | Human | Cloned Receptor | Not Specified | 10 | [1] | |
| CRF1 | Rat | Not Specified | Not Specified | < 10 | [2] | |
| R121919 | CRF1 | Not Specified | Not Specified | Not Specified | 2-5 | [3] |
Table 2: Functional Antagonism of Small Molecule CRF1 Receptor Antagonists
| Compound | Target | Species | Assay System | Agonist | Parameter | Value | Reference |
| Antalarmin | CRF1 | Human | SH-SY5Y Cells | CRF | pKb | 9.19 | [1] |
| CRF1 | Human | Y79 Cells | CRF | IC₅₀ (nM) | 0.8 | [1] | |
| CP-154,526 | CRF1 | Human | SH-SY5Y Cells | CRF | pKb | 7.76 | [1] |
| CRF1 | Rat | Cortex | CRF | Kᵢ (nM) | 3.7 | [1] | |
| R121919 | CRF1 | Not Specified | Not Specified | Not Specified | N/A | N/A | N/A |
Table 3: Selectivity Profile of Small Molecule CRF1 Receptor Antagonists
| Compound | CRF1 Kᵢ (nM) | CRF2 Kᵢ (nM) | Selectivity (CRF2/CRF1) | Reference |
| CP-154,526 | 2.7 | >10,000 | >3700-fold | [4] |
Table 4: Pharmacokinetic Properties of Small Molecule CRF1 Receptor Antagonists
| Compound | Species | Administration | Oral Bioavailability (%) | Brain Penetration | Elimination Half-life (t½) | Reference |
| Antalarmin | Rhesus Macaque | Oral (20 mg/kg) | 19 | Yes | 7.8 hours | [5] |
| CP-154,526 | Rat | Oral (5 mg/kg) | 27 | Yes (Brain:Plasma Ratio 2.5) | 1.5 hours (initial), 51 hours (terminal) | [1][6] |
| R121919 | Not Specified | Not Specified | Orally bioavailable | Yes | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the CRF1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CRF1 receptor by the test antagonist.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the CRF1 receptor (e.g., human embryonic kidney (HEK) 293 cells) or from brain tissue (e.g., rat frontal cortex).
-
Radioligand: [¹²⁵I]Sauvagine, a high-affinity CRF receptor agonist.
-
Test Compounds: Antalarmin, CP-154,526, R121919.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor ligand (e.g., 1 µM CRF).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes (typically 50-100 µg of protein).
-
A fixed concentration of [¹²⁵I]Sauvagine (typically at or below its Kₑ).
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
cAMP Functional Assay
This assay is used to determine the functional antagonism (IC₅₀ or pKb) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Objective: To quantify the inhibitory effect of the antagonist on CRF-induced intracellular cAMP accumulation.
Materials:
-
Cell Line: A cell line expressing the CRF1 receptor (e.g., SH-SY5Y human neuroblastoma cells).
-
Agonist: Corticotropin-Releasing Factor (CRF).
-
Test Compounds: Antalarmin, CP-154,526, R121919.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).
-
Cell Culture Medium and Reagents.
-
Forskolin (B1673556) (optional): To potentiate adenylyl cyclase activity.
Procedure:
-
Cell Culture: Culture the CRF1-expressing cells in appropriate medium until they reach the desired confluency.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound for a specific period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₅₀ concentration for cAMP production) to the wells and incubate for a defined time (e.g., 15-30 minutes). In some protocols, forskolin may be added to amplify the cAMP signal.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response). The pKb can be calculated from the IC₅₀ value.[9][10]
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: CRF1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for Characterizing CRF1 Antagonists.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Antagonist Effect of CP-376395 Hydrochloride on the HPA Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corticotropin-releasing factor type 1 (CRF1) receptor antagonist, CP-376395 hydrochloride, with other alternative CRF1 antagonists. The focus is on the validation of their antagonist effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis, supported by experimental data.
Introduction to HPA Axis Modulation by CRF1 Antagonists
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that regulates the body's response to stress. The process begins with the hypothalamus releasing corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to produce cortisol (in humans) or corticosterone (B1669441) (in rodents), the primary stress hormones.
CRF1 receptor antagonists, such as CP-376395 hydrochloride, are compounds designed to block the action of CRF at its primary receptor, CRF1. By doing so, they aim to attenuate the downstream cascade of the HPA axis, leading to reduced levels of ACTH and corticosterone. This mechanism of action holds therapeutic potential for stress-related disorders. This guide compares the in vivo efficacy of CP-376395 hydrochloride with other notable CRF1 antagonists in modulating the HPA axis.
HPA Axis Signaling Pathway and CRF1 Antagonist Intervention
The following diagram illustrates the signaling cascade of the HPA axis and the point of intervention for CRF1 receptor antagonists.
Caption: HPA axis signaling and CRF1 antagonist mechanism.
Comparative Efficacy of CRF1 Antagonists on HPA Axis Hormones
The following table summarizes the quantitative data from various preclinical and clinical studies on the effects of CP-376395 hydrochloride and its alternatives on ACTH and corticosterone/cortisol levels in response to stress.
| Compound | Species | Stress Model | Dose | Route of Administration | Effect on ACTH | Effect on Corticosterone/Cortisol | Reference |
| CP-376395 | Rat | Ethanol (B145695) Consumption | Not Specified | Not Specified | Data Not Available | Reduces ethanol consumption, suggesting HPA modulation | [1] |
| R121919 | Rat | Restraint Stress | Dose-dependent | i.v. | 91% reduction (peak plasma) | 75% reduction (peak plasma) | [2] |
| R121919 | Rat | Novelty Stress | 10 mg/kg | s.c. | 82% reduction | 97% reduction | [2] |
| Antalarmin | Rhesus Macaque | Social Stress (Intruder) | 20 mg/kg | Oral | Significant decrease from 75.75 to 54.88 pg/ml | Trend for dose-dependent reduction | |
| Crinecerfont (SSR125543) | Mouse | Unpredictable Chronic Mild Stress | 20 mg/kg/day (5 weeks) | i.p. | Data Not Available | Increased basal levels in stressed mice, but improved negative feedback | [3] |
| NBI-77860 (Crinecerfont) | Human (with 21-Hydroxylase Deficiency) | Endogenous HPA hyperactivation | 300 mg & 600 mg | Oral | 43% & 41% reduction (mean) | - | [4] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key experiments cited in this guide.
General Protocol for Validating CRF1 Antagonist Efficacy in Rodents
A generalized workflow for these types of studies is presented below.
Caption: Typical experimental workflow for HPA axis validation.
1. R121919 in Restraint and Novelty Stress (Rats) [2]
-
Animals: Male rats with surgically implanted jugular cannulae.
-
Drug Administration:
-
Restraint Stress: A single intravenous (i.v.) dose of R121919 was administered 60 minutes before stress induction.
-
Novelty Stress: A single subcutaneous (s.c.) dose of 10 mg/kg of R121919 was administered.
-
-
Stress Paradigms:
-
Restraint Stress: Animals were subjected to 5 minutes of restraint.
-
Novelty Stress: Animals were placed in a novel environment as part of a defensive withdrawal paradigm.
-
-
Hormone Measurement: Blood samples were collected to measure peak plasma ACTH and corticosterone concentrations.
2. Antalarmin in Social Stress (Rhesus Macaques)
-
Animals: Rhesus macaques.
-
Drug Administration: Oral administration of Antalarmin at doses of 0, 5, 10, 20, and 40 mg/kg.
-
Stress Paradigm: "Intruder paradigm" of social stress.
-
Hormone Measurement: Plasma ACTH and cortisol levels were measured.
3. Crinecerfont in Unpredictable Chronic Mild Stress (Mice) [3]
-
Animals: Mice.
-
Drug Administration: Daily intraperitoneal (i.p.) injections of Crinecerfont (20 mg/kg) or vehicle for 5 weeks.
-
Stress Paradigm: 7 weeks of unpredictable chronic mild stress (UCMS).
-
Hormone Measurement: Fecal corticosterone metabolites and plasma corticosterone were measured. A dexamethasone (B1670325) suppression test was also performed to assess HPA axis negative feedback.
4. NBI-77860 (Crinecerfont) in Humans with 21-Hydroxylase Deficiency [4]
-
Participants: Women with classic 21-hydroxylase deficiency, a condition characterized by HPA axis hyperactivity.
-
Drug Administration: Oral doses of 300 mg or 600 mg of NBI-77860.
-
Hormone Measurement: Blood samples were collected to measure ACTH and 17α-hydroxyprogesterone (17OHP) levels.
Conclusion
The available data indicates that CP-376395 hydrochloride is a CRF1 receptor antagonist with the potential to modulate the HPA axis, as suggested by its effects on ethanol consumption[1]. However, for a direct and quantitative comparison of its potency in suppressing stress-induced ACTH and corticosterone release, further studies with specific dose-response data under standardized stress paradigms are needed.
In comparison, other CRF1 antagonists like R121919 and Antalarmin have demonstrated a clear dose-dependent reduction in HPA axis hormones in response to acute stress in animal models[2]. Crinecerfont has shown efficacy in modulating the HPA axis in both chronic stress models in rodents and in a human clinical setting of HPA axis hyperactivity[3][4].
Researchers and drug development professionals should consider the differences in experimental models, species, and stress paradigms when evaluating the comparative efficacy of these compounds. The provided protocols and data serve as a guide for designing future studies to directly compare the antagonist effects of CP-376395 hydrochloride and other CRF1 antagonists on the HPA axis.
References
- 1. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
- 2. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crispr-casx.com [crispr-casx.com]
- 4. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP 376395 Hydrochloride and Other CRF1 Receptor Antagonists on ACTH and Corticosterone Levels
A comprehensive guide for researchers, scientists, and drug development professionals on the effects of CP 376395 hydrochloride and alternative CRF1 receptor antagonists on the hypothalamic-pituitary-adrenal (HPA) axis. This guide provides a comparative analysis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the stress response, primarily through its action on the CRF1 receptor, which stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH, in turn, stimulates the adrenal glands to produce corticosterone (B1669441) (in rodents) or cortisol (in humans). Antagonists of the CRF1 receptor, such as this compound, are of significant interest for their potential therapeutic applications in stress-related disorders. This guide provides a comparative overview of the effects of this compound and other notable CRF1 receptor antagonists on ACTH and corticosterone levels, supported by experimental data from preclinical studies.
Comparison of in vivo Efficacy
The following table summarizes the effects of this compound and other selected CRF1 receptor antagonists on plasma ACTH and corticosterone levels in rodents. The data is compiled from various preclinical studies and highlights the potency of these compounds in modulating the HPA axis response to stress.
| Compound | Animal Model | Stressor | Dose | Effect on ACTH | Effect on Corticosterone | Reference |
| This compound | Rat | Exogenous CRF | 10 mg/kg, i.p. | Attenuates CRF-induced increase | Attenuates CRF-induced increase | [1][2] |
| R121919 | Rat | Restraint | 10 mg/kg, s.c. | ↓ 82% (vs. vehicle) | ↓ 97% (vs. vehicle) | [3] |
| Antalarmin | Rat | Footshock (2 shocks) | 20 mg/kg, i.p. | Blocked increase | Trend towards reduction | [4][5] |
| CP-154,526 | Rat | Exogenous CRF | i.p. | Antagonizes CRF-stimulated increase | - | [6] |
| MTIP | Mouse | Insulin-induced hypoglycemia | 30 mg/kg, p.o. | - | Attenuated response | [3] |
| Crinecerfont (SSR125543) | Mouse | Unpredictable chronic mild stress | 20 mg/kg/day, i.p. for 5 weeks | - | Increased basal levels in stressed mice | [7] |
Note: "↓" indicates a decrease. The data presented are illustrative and may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: HPA axis signaling and the action of CP 376395.
Caption: Experimental workflow for hormone measurement.
Experimental Protocols
Animal Models and Housing
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum unless otherwise specified by the experimental design (e.g., food deprivation stress).
-
Acclimatization: Animals should be allowed to acclimatize to the housing facility for at least one week prior to any experimental procedures.
CRF1 Receptor Antagonist Administration
-
Compound Preparation: this compound and other antagonists are typically dissolved in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration is adjusted based on the desired dose and the animal's body weight.
-
Route of Administration: Administration can be performed via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection. The choice of route depends on the desired pharmacokinetic profile of the compound.
-
Dosing: Doses typically range from 10 to 30 mg/kg, administered as a single dose prior to stress induction.
Stress Induction Paradigms
-
Restraint Stress: Animals are placed in well-ventilated restraint tubes for a specified duration (e.g., 15-30 minutes).
-
Footshock Stress: Mild, intermittent footshocks are delivered through a grid floor in a specialized chamber.
-
Exogenous CRF Administration: A synthetic version of CRF is administered (e.g., intracerebroventricularly or intravenously) to directly stimulate the HPA axis.
Blood Sampling
-
Method: For serial blood sampling, animals are often fitted with an indwelling jugular vein catheter to minimize stress associated with repeated sampling. Alternatively, tail vein sampling can be used for discrete time points, though care must be taken to collect samples rapidly to avoid stress-induced hormone release.
-
Procedure: Blood samples (typically 100-200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-stress) and at various time points post-stressor (e.g., 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Blood samples are immediately placed on ice and then centrifuged (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma. The plasma is then collected and stored at -80°C until analysis.
Hormone Measurement
-
ACTH and Corticosterone Assays: Plasma concentrations of ACTH and corticosterone are typically measured using commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Radioimmunoassay (RIA) Protocol for Corticosterone (General Steps):
-
A known quantity of radiolabeled corticosterone (e.g., ¹²⁵I-corticosterone) is mixed with a specific antibody.
-
The plasma sample (or standard) is added to the mixture. The unlabeled corticosterone in the sample competes with the radiolabeled corticosterone for binding to the antibody.
-
After incubation, the antibody-bound corticosterone is separated from the free corticosterone.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of corticosterone in the sample is determined by comparing its radioactivity to a standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for ACTH (General Steps):
-
A microplate pre-coated with an antibody specific to ACTH is used.
-
Plasma samples and standards are added to the wells, and any ACTH present binds to the immobilized antibody.
-
A biotinylated antibody specific for ACTH is added, which binds to the captured ACTH.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated antibody.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader, and the concentration of ACTH is determined from a standard curve.
-
Conclusion
This compound and other CRF1 receptor antagonists have demonstrated efficacy in attenuating the HPA axis response to stress in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of these compounds. The choice of antagonist and experimental design will depend on the specific research question, but the methodologies outlined here provide a solid foundation for conducting rigorous and reproducible studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 7. research.unsw.edu.au [research.unsw.edu.au]
Validating the Specificity of CP-376395 Hydrochloride: A Comparison Guide Utilizing CRF1 Receptor Knockout Models
For researchers and professionals in drug development, confirming the on-target effects of a novel compound is a critical step. This guide provides a comparative framework for validating the mechanism of action of CP-376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, using CRF1 receptor knockout mouse models. While direct experimental studies using CP-376395 in CRF1 knockout mice are not extensively published, this guide outlines the established methodology and expected outcomes based on the compound's known pharmacology and data from analogous CRF1 antagonist studies.
CP-376395 hydrochloride is a brain-penetrable, non-peptide antagonist with high affinity and selectivity for the CRF1 receptor over the CRF2 receptor (Ki values are 12 nM for CRF1 and >10,000 nM for CRF2)[1][2][3]. It has been shown to attenuate stress-related behaviors and alcohol consumption in preclinical models[2][4]. The use of CRF1 receptor knockout mice, which lack the gene encoding the CRF1 receptor, provides a definitive tool to verify that the observed effects of CP-376395 are indeed mediated by its interaction with the CRF1 receptor.
The CRF1 Receptor Signaling Pathway
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress[5][6]. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade mediates a wide range of physiological and behavioral responses to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis[5][7]. CP-376395 acts as an antagonist at this receptor, blocking the downstream signaling initiated by CRF[2][3].
References
- 1. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional CRF receptor 1 knockout mice show altered neuronal activation pattern to mild anxiogenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of CP 376395 Hydrochloride Specificity
In the landscape of preclinical research and drug development, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides a comparative assessment of the in vitro specificity of CP 376395 hydrochloride, a potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. By juxtaposing its performance against other notable CRF1 receptor antagonists, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in their investigative pursuits.
Unveiling the Specificity: A Head-to-Head Comparison
The cornerstone of a selective antagonist is its preferential binding to the target receptor over other related receptors. In the context of CP 376395, high specificity for the CRF1 receptor over the CRF2 receptor is a key determinant of its utility in dissecting CRF-mediated signaling pathways. The following table summarizes the in vitro binding affinities of CP 376395 and several alternative CRF1 receptor antagonists.
| Compound | CRF1 Kᵢ (nM) | CRF2 Kᵢ (nM) | Selectivity (CRF2/CRF1) |
| This compound | 12 | >10000 | >833 |
| Pexacerfont | 6.1 (IC₅₀)[1] | >915 (>150-fold selective) | >150 |
| Antalarmin | 2.7[2] | No effect[2] | High |
| NBI 27914 | 1.7[3] | No activity[2] | High |
| CP-154,526 | 2.7[4] | >10000[4] | >3704 |
| R-121919 | 2-5[5][6] | >1000-fold weaker activity | >200-1000 |
Kᵢ represents the inhibition constant, and a lower value indicates higher binding affinity. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
As the data illustrates, this compound demonstrates potent affinity for the CRF1 receptor with a Kᵢ value of 12 nM. Critically, its affinity for the CRF2 receptor is exceedingly low (>10,000 nM), resulting in a selectivity ratio of over 833-fold. This high degree of selectivity is comparable to, and in some cases exceeds, that of other well-characterized CRF1 antagonists such as Pexacerfont, Antalarmin, NBI 27914, CP-154,526, and R-121919.
Visualizing the Molecular Crossroads: The CRF1 Receptor Signaling Pathway
The CRF1 receptor, a class B G-protein coupled receptor (GPCR), initiates a cascade of intracellular events upon activation by its endogenous ligand, corticotropin-releasing factor (CRF). Understanding this pathway is crucial for interpreting the functional consequences of antagonist binding.
References
A Comparative Guide to the Pharmacokinetic Profiles of CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of various Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The data presented is intended to assist researchers in understanding the landscape of these compounds and to provide detailed experimental methodologies for key pharmacokinetic assessments.
Introduction to CRF1 Antagonists
Corticotropin-releasing factor (CRF), a key mediator of the stress response, exerts its effects through two main receptor subtypes, CRF1 and CRF2.[1] Antagonists of the CRF1 receptor have been investigated for their therapeutic potential in treating a range of stress-related disorders, including anxiety and depression.[2] The pharmacokinetic profile of a CRF1 antagonist is a critical determinant of its clinical viability, influencing its efficacy, safety, and dosing regimen. Early-generation CRF1 antagonists were often characterized by high lipophilicity, leading to long elimination half-lives and potential for tissue accumulation and toxicity.[2] Subsequent research has focused on developing antagonists with improved physicochemical and pharmacokinetic properties.[2]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several CRF1 antagonists in rats, providing a basis for objective comparison.
| Compound | Half-life (t½) (h) | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Species |
| CP-154,526 | 51 (terminal)[3] | 27[3] | 36[3] | 105[3] | Rat |
| NBI-27914 | Data not available | Data not available | Data not available | Data not available | Rat |
| DMP696 | Data not available | Good[4] | Data not available | Data not available | Rat |
| NBI-30775 (R121919) | 2.8[5] | Data not available | High[5] | Reduced compared to CP-154,526[5] | Rat |
| R278995/CRA0450 | Data not available | Data not available | Data not available | Data not available | Rat |
| Antalarmin | Data not available | Data not available | Data not available | Data not available | Rat |
| Pexacerfont | Data not available | Data not available | Data not available | Data not available | Rat |
Note: "Data not available" indicates that specific quantitative values were not found in the searched literature for the specified species.
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific compounds.
Determination of Oral Bioavailability in Rats
This protocol outlines the steps to determine the fraction of an orally administered CRF1 antagonist that reaches systemic circulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Test CRF1 antagonist
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): Administer the CRF1 antagonist intravenously via the tail vein at a predetermined dose (e.g., 1-5 mg/kg).
-
Oral (PO) Group (n=3-5): Administer the CRF1 antagonist orally via gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential first-pass metabolism.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the CRF1 antagonist in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Measurement of Plasma Clearance in Rats
This protocol describes the determination of the rate at which a CRF1 antagonist is removed from the systemic circulation.
Materials:
-
Male Wistar rats (250-300g) with cannulated jugular veins
-
Test CRF1 antagonist
-
Infusion pump and syringes
-
Blood collection supplies
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use surgically prepared rats with cannulated jugular veins for drug administration and blood sampling.
-
Drug Administration: Administer the CRF1 antagonist as an intravenous bolus injection at a known dose.
-
Blood Sampling: Collect serial blood samples at frequent intervals initially, with decreasing frequency over time (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation and Analysis: Process and analyze plasma samples as described in the oral bioavailability protocol.
-
Data Analysis:
-
Plot the plasma concentration-time data.
-
Calculate the total body clearance (CL) using non-compartmental analysis with the following formula: CL = Dose / AUC_IV
-
Determination of Volume of Distribution in Rats
This protocol outlines the measurement of the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration as it is in the blood plasma.
Materials:
-
Same as for the plasma clearance protocol.
Procedure:
-
Follow the procedures for drug administration and blood sampling as described in the plasma clearance protocol.
-
Data Analysis:
-
Calculate the elimination rate constant (k_el) from the terminal phase of the plasma concentration-time curve.
-
Calculate the volume of distribution (Vd) using the following formula:[6] Vd = CL / k_el
-
Ex Vivo CRF1 Receptor Occupancy Assay
This protocol describes a method to determine the percentage of CRF1 receptors in the brain that are bound by an antagonist after systemic administration.[7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test CRF1 antagonist
-
Radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]-Sauvagine)
-
Cryostat
-
Microscope slides
-
Incubation buffers and solutions
-
Autoradiography equipment (e.g., phosphor imager)
Procedure:
-
Drug Administration: Administer the test CRF1 antagonist to groups of rats at various doses. Include a vehicle control group.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brains.
-
Tissue Processing: Freeze the brains and prepare thin (e.g., 20 µm) coronal sections using a cryostat. Mount the sections onto microscope slides.
-
Radioligand Binding:
-
Incubate the brain sections with a solution containing the radiolabeled CRF1 ligand at a concentration near its Kd value.
-
Include a separate set of sections incubated with the radioligand plus a high concentration of a non-labeled CRF1 antagonist to determine non-specific binding.
-
-
Washing and Drying: Wash the slides to remove unbound radioligand and dry them.
-
Autoradiography: Expose the slides to a phosphor imaging screen.
-
Data Analysis:
-
Quantify the radioactivity in specific brain regions (e.g., cortex, amygdala) using image analysis software.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose group relative to the vehicle control group using the following formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100
-
Visualizations
CRF1 Receptor Signaling Pathway
The following diagram illustrates the generalized signaling cascade initiated by the activation of the CRF1 receptor and the point of intervention for CRF1 antagonists.
Caption: Generalized CRF1 receptor signaling pathway and antagonist mechanism.
Experimental Workflow for Pharmacokinetic Profiling
The diagram below outlines a typical workflow for the in vivo pharmacokinetic assessment of a novel CRF1 antagonist in a rodent model.
Caption: Workflow for in vivo pharmacokinetic profiling of a CRF1 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Confirming In Vivo Target Engagement of CP-376395 Hydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers to confirm in vivo target engagement of CP-376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for preclinical and clinical research in stress-related disorders.
Introduction to CP-376395 Hydrochloride and its Target
CP-376395 hydrochloride is a brain-penetrable, non-peptide antagonist of the CRF1 receptor.[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that governs stress responses. Activation of the CRF1 receptor by its endogenous ligand, corticotropin-releasing factor (CRF), triggers a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans, from the adrenal glands.[2][3]
By blocking the CRF1 receptor, CP-376395 is designed to attenuate the physiological responses to stress. Therefore, in vivo target engagement of CP-376395 can be confirmed by measuring its ability to suppress the activation of the HPA axis.
Biomarkers for In Vivo Target Engagement
The most direct and quantifiable biomarkers for confirming CP-376395 target engagement in vivo are the downstream hormones of the HPA axis:
-
Adrenocorticotropic Hormone (ACTH): A primary indicator of CRF1 receptor activation in the pituitary.
-
Corticosterone (in rodents) / Cortisol (in humans): The end-product of HPA axis activation, reflecting the integrated response to a stressor.
Target engagement is demonstrated by a dose-dependent reduction in the elevation of plasma ACTH and corticosterone levels following a stress challenge or direct administration of CRF.
Comparative Performance Data
While direct head-to-head in vivo studies comparing the potency of CP-376395 with a wide range of other CRF1 receptor antagonists on ACTH and corticosterone suppression are limited in the public domain, the available data from various studies allow for an indirect comparison of their activities.
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki or IC50 values) of CP-376395 and other commonly studied CRF1 receptor antagonists. Lower values indicate higher binding affinity.
| Compound | Receptor | Ki / IC50 (nM) | Species | Reference |
| CP-376395 | CRF1 | 12 (Ki) | Human/Rat | [1] |
| Antalarmin | CRF1 | ~16 (IC50) | Human | [4] |
| R121919 | CRF1 | - | - | [5][6] |
| MTIP | CRF1 | - | - | [2] |
| Crinecerfont | CRF1 | - | - | [7] |
| BMK-I-152 | CRF1 | ~0.2 (IC50) | Human | [4] |
| BMK-C203 | CRF1 | ~0.5 (IC50) | Human | [4] |
| BMK-C205 | CRF1 | ~0.3 (IC50) | Human | [4] |
Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy on HPA Axis Biomarkers
The following table presents available data on the in vivo effects of various CRF1 receptor antagonists on stress-induced or CRF-induced ACTH and corticosterone levels.
| Compound | Animal Model | Challenge | Dose | % Inhibition of ACTH | % Inhibition of Corticosterone | Reference |
| CP-376395 | - | - | - | Data not available in a direct comparative format | Data not available in a direct comparative format | |
| R121919 | Rat | Restraint Stress | 10 mg/kg | 91% | 75% | [6] |
| R121919 | Rat | Novelty Stress | 10 mg/kg | 82% | 97% | [6] |
| Antalarmin | Rat | Swim Stress | Subchronic | Non-significant | - | [8] |
| CP-154,526 | Rat | Swim Stress | Subchronic | Slight, non-significant | - | [8] |
| LWH234 | Rat | Swim Stress | Subchronic | No change | - | [8] |
| BMK-C205 | Mouse | Tail Suspension | - | Significant Reduction | Significant Reduction | [4] |
| Antalarmin | Mouse | Tail Suspension | - | No significant reduction | No significant reduction | [4] |
This table highlights the need for further direct comparative studies involving CP-376395 to definitively establish its in vivo potency relative to other CRF1 antagonists.
Experimental Protocols
Stress-Induced HPA Axis Activation in Rodents
This protocol describes a common method to assess the efficacy of a CRF1 receptor antagonist in blocking the stress-induced release of ACTH and corticosterone.
Materials:
-
CP-376395 hydrochloride and/or other CRF1 receptor antagonists
-
Vehicle for drug administration (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline)[1]
-
Male Wistar rats or C57BL/6J mice
-
Restraint tubes or other stressors (e.g., forced swim test apparatus)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
ELISA or RIA kits for ACTH and corticosterone
Procedure:
-
Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, controlled temperature and humidity) for at least one week before the experiment. Handle animals daily to minimize handling-induced stress.
-
Drug Administration: Administer CP-376395 or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the stressor (e.g., 60 minutes).
-
Stress Induction: Place the animals in restraint tubes for a defined period (e.g., 15-30 minutes).
-
Blood Collection: Immediately after the stress period, collect blood samples via tail vein, retro-orbital sinus, or trunk blood following decapitation.[9] Collect blood into chilled EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Hormone Analysis: Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or RIA kits according to the manufacturer's instructions.[10][11]
CRF-Induced ACTH Release in Rats
This protocol directly assesses the antagonist's ability to block the action of CRF at the pituitary level.
Materials:
-
CP-376395 hydrochloride and/or other CRF1 receptor antagonists
-
Ovine or human CRF
-
Vehicle for drug and CRF administration
-
Male Sprague-Dawley rats with indwelling jugular vein catheters
-
Blood collection supplies
-
Centrifuge
-
ELISA or RIA kits for ACTH
Procedure:
-
Animal Preparation: Surgically implant jugular vein catheters in rats and allow them to recover for several days.
-
Drug Administration: Administer CP-376395 or vehicle intravenously (i.v.) through the catheter.
-
CRF Challenge: After a predetermined pretreatment time (e.g., 15-30 minutes), administer a bolus of CRF (e.g., 1-10 µg/kg) i.v.
-
Blood Sampling: Collect blood samples through the catheter at multiple time points before and after CRF administration (e.g., -15, 0, 5, 15, 30, 60 minutes).
-
Plasma Separation and Analysis: Process the blood samples and measure ACTH levels as described in the previous protocol.
Visualizing the Pathways and Workflows
Signaling Pathway of HPA Axis Activation
Caption: The HPA axis signaling pathway and the inhibitory action of CP-376395.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for assessing CP-376395 in vivo target engagement.
Conclusion
The measurement of ACTH and corticosterone provides a robust and quantitative method for confirming the in vivo target engagement of CP-376395 hydrochloride. By demonstrating a reduction in the HPA axis response to stress, researchers can confidently establish the pharmacological activity of the compound. While direct comparative efficacy data with other CRF1 antagonists is an area for future research, the protocols and information presented in this guide offer a solid foundation for designing and interpreting studies aimed at characterizing the in vivo profile of CP-376395 and similar molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 10. arborassays.com [arborassays.com]
- 11. Measure Stress in Mice with 1 µL of Plasma or Serum - Arbor - LabNet Biotecnica [labnet.es]
Comparative Analysis of the GPCR Cross-Reactivity Profile of CP 376395 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity of CP 376395 hydrochloride, a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. Understanding the selectivity profile of a compound is critical for assessing its potential for off-target effects and ensuring its suitability for further development as a therapeutic agent.
High Selectivity for CRF1 Receptor
This compound demonstrates high-affinity binding to the human CRF1 receptor and exhibits substantial selectivity over the CRF2 receptor. This selectivity is a key attribute, as it minimizes the potential for modulating the distinct physiological roles of the CRF2 receptor.
| Receptor | Binding Affinity (Ki) | Reference |
| CRF1 | 12 nM | [1][2] |
| CRF2 | >10,000 nM | [1][2] |
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, radioligand binding assays and functional assays are commonly employed. Below are representative protocols for these key experiments.
Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound to a panel of GPCRs.
1. Membrane Preparation:
-
Cells stably expressing the target GPCR are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand for the target GPCR and varying concentrations of the test compound (this compound).
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for GPCR Cross-Reactivity
This protocol describes a functional assay to measure the effect of a test compound on the signaling of Gs- or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Seeding:
-
Culture cells expressing the target GPCR in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
2. Compound Treatment:
-
For a Gs-coupled receptor, incubate the cells with varying concentrations of the test compound in the presence of a known agonist to measure antagonism.
-
For a Gi-coupled receptor, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist in the presence of forskolin (B1673556) (to elevate basal cAMP levels).
3. cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
4. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
References
Unveiling the Selectivity of CP 376395 Hydrochloride: A Comparative Binding Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP 376395 hydrochloride's binding affinity and selectivity with other notable corticotropin-releasing factor receptor 1 (CRF1) antagonists. The data presented is curated from various binding assays to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
This compound is a potent and highly selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, a key target in the modulation of stress-related disorders. This guide presents a comparative analysis of its binding profile against other well-characterized CRF1 antagonists, including Pexacerfont, Antalarmin hydrochloride, NBI 27914 hydrochloride, CP 154526, NBI 35965 hydrochloride, and R 121919 hydrochloride. The data unequivocally demonstrates the high selectivity of CP 376395 for the CRF1 receptor over the CRF2 subtype, a critical attribute for minimizing off-target effects.
Comparative Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its alternatives for both CRF1 and CRF2 receptors. A lower value indicates a higher binding affinity. The selectivity ratio is calculated as the binding affinity for CRF2 divided by the binding affinity for CRF1, with a higher ratio indicating greater selectivity for the CRF1 receptor.
| Compound | CRF1 Binding Affinity (nM) | CRF2 Binding Affinity (nM) | Selectivity Ratio (CRF2/CRF1) |
| This compound | 12 (Ki)[1] | >10000 (Ki)[1] | >833 |
| Pexacerfont | 6.1 (IC50) | >915 (>150-fold selective) | >150 |
| Antalarmin hydrochloride | 1 (Ki) | No significant affinity | High |
| NBI 27914 hydrochloride | 1.7 (Ki) | No significant activity | High |
| CP 154526 | 2.7 (Ki) | >10000 (Ki) | >3700 |
| NBI 35965 hydrochloride | 4 (Ki) | >10000 (Ki) | >2500 |
| R 121919 hydrochloride | 2-5 (Ki) | >1000-fold weaker activity | >1000 |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Objective: To determine the binding affinity (Ki) of test compounds for the CRF1 and CRF2 receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]ovine-CRF or another suitable high-affinity radioligand for CRF receptors.
-
Test Compounds: this compound and other CRF1 antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.
-
Competitive Binding: Wells containing membranes, radioligand, and a range of concentrations of the test compound.
-
-
Incubation:
-
The plates are incubated, typically for 2 hours at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Radioligand Binding Assay Workflow
Caption: Simplified CRF1 Receptor Signaling Pathway
References
In Vivo Brain Penetrance of CP-376395 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of CRF1 Receptor Antagonists
The following table summarizes the available data on the brain penetrance and receptor binding affinity of CP-376395 hydrochloride and its alternatives. This allows for an indirect assessment of its potential central nervous system (CNS) activity.
| Compound | Brain Penetrance Data | Receptor Binding Affinity (Ki) |
| CP-376395 hydrochloride | Described as "brain-penetrable," but specific quantitative in vivo data is not publicly available.[1][2] | CRF1: 12 nM[2][3] CRF2: >10,000 nM[2][3] |
| Antalarmin | Brain-to-Plasma Ratio: 2.5 (in rats, 8 hours after 5 mg/kg oral dose of a close analog, CP-154,526). CSF Concentration: 9.8 ng/mL (in macaques, 3 hours after 20 mg/kg oral dose). | Data not available in the provided search results. |
| Pexacerfont | Oral bioavailability of 58% in chimpanzees. CSF drug levels in humans predict close to 90% central CRF1 receptor occupancy. | Data not available in the provided search results. |
| R121919 | Orally active and demonstrates dose-dependent occupancy of brain CRF1 receptors in vivo.[4] | High affinity for CRF1 receptors.[4] |
Experimental Protocols
Detailed in vivo validation protocols specific to CP-376395 hydrochloride are not published. However, the following are standardized methods used to assess the brain penetrance of small molecules.
In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling
This protocol allows for the continuous sampling of unbound drug concentrations in the brain ECF of freely moving animals.
Materials:
-
CP-376395 hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Drug Administration: Administer CP-376395 hydrochloride (e.g., intraperitoneally, orally) at the desired dose.
-
Continued Sampling: Continue collecting dialysate samples to determine the time-course of the drug's concentration in the brain ECF.
-
Blood Sampling: Collect periodic blood samples to determine plasma drug concentrations.
-
Sample Analysis: Analyze the concentration of CP-376395 hydrochloride in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio of the unbound drug.
Ex Vivo Brain and Plasma Homogenate Analysis
This method provides a snapshot of the total drug concentration in the brain and plasma at a specific time point.
Materials:
-
CP-376395 hydrochloride
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer CP-376395 hydrochloride to a cohort of animals at the desired dose and route.
-
Sample Collection: At a predetermined time point post-administration, euthanize the animals and rapidly collect trunk blood and the whole brain.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Sample Extraction: Extract the drug from the plasma and brain homogenate samples.
-
Sample Analysis: Quantify the concentration of CP-376395 hydrochloride in the extracts using LC-MS/MS.
-
Data Analysis: Calculate the total brain-to-plasma concentration ratio (Kp).
Visualizations
CRF1 Receptor Signaling Pathway
CP-376395 hydrochloride is an antagonist of the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor activates several downstream signaling cascades, primarily through G-protein coupling. This activation leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), as well as signaling through other pathways like the MAP kinase cascade.[5][6] By blocking this receptor, CP-376395 hydrochloride inhibits these downstream effects.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP-376395.
Experimental Workflow for In Vivo Brain Penetrance Assessment
The following diagram illustrates a typical workflow for assessing the brain penetrance of a compound like CP-376395 hydrochloride.
Caption: General experimental workflow for assessing the in vivo brain penetrance of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CP 376395 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, non-radiolabeled research compounds in a laboratory setting. It is imperative to supplement this information with a thorough internal risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds like this compound. The required level of protection depends on the specific laboratory procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front laboratory coat with tight-fitting cuffs.- Double gloving (e.g., two pairs of nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if a full-face respirator is not used). | Handling the powdered form of a potent compound poses a significant risk of aerosolization and inhalation.[1][2] Full respiratory protection and multiple layers of protective clothing are essential to prevent exposure. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | The risk of aerosolization is lower when handling solutions, but the potential for splashes and spills remains.[1] Engineering controls like a fume hood are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Laboratory coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | The focus is on preventing skin and eye contact during experimental procedures. The specific containment needs will depend on the nature of the experiment. |
| General Laboratory Operations | - Laboratory coat.- Safety glasses.- Gloves. | Standard laboratory practice to safeguard against incidental contact with the compound or contaminated surfaces.[3] |
II. Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment.
A. Compound Handling Workflow
A structured workflow minimizes the risk of contamination and exposure. The following diagram outlines the key stages from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of potent compounds.
Step-by-Step Handling Procedures:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled as a potent compound.
-
Risk Assessment: Before any handling, perform a thorough risk assessment for the planned experiment. This should consider the quantity of the compound, its physical form, and the potential for exposure.
-
Preparation of Handling Area: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powder form.[2] Cover the work surface with absorbent, disposable liners.
-
Weighing and Solution Preparation: Wear the appropriate PPE as detailed in the table above. Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Prepare solutions within a chemical fume hood to minimize inhalation exposure.
-
Experimental Use: Conduct all experimental procedures involving this compound with care to prevent splashes, spills, or aerosol generation.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A suitable cleaning agent should be chosen based on the solvent used. Dispose of all cleaning materials as hazardous waste.
-
Waste Disposal: All materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty containers, should be treated as hazardous waste.
B. Disposal Plan
Proper disposal of potent chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all institutional and local regulations for hazardous waste disposal. | To prevent the release of a potent compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" and include the name of the compound.[1] | To prevent accidental exposure from contaminated sharps and other labware. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1] | To ensure that all potentially contaminated materials are handled and disposed of safely. |
III. Signaling Pathway
This compound is a selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. Understanding its mechanism of action is key to its application in research. The CRF1 receptor is a G-protein coupled receptor that, upon binding of its endogenous ligand CRF, primarily activates the adenylyl cyclase signaling pathway.[4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses.
Caption: The CRF1 receptor signaling pathway and the antagonistic action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
